Product packaging for Acetylsventenic acid(Cat. No.:)

Acetylsventenic acid

Cat. No.: B13737863
M. Wt: 360.5 g/mol
InChI Key: OTGKWSJHAGHYIW-RNXAVOFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylsventenic Acid is a synthetic organic compound provided for research and development purposes. It is characterized by the presence of an acetyl group, a functional group known to influence a compound's properties and bioavailability. This product is intended for laboratory use by qualified researchers. Its potential applications and specific mechanism of action are areas of ongoing scientific investigation. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B13737863 Acetylsventenic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1

InChI Key

OTGKWSJHAGHYIW-RNXAVOFCSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C

Canonical SMILES

CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Acetylsalicylic Acid: Discovery, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Acetylsventenic acid" did not yield any results, suggesting a possible misspelling or a compound not yet described in scientific literature. The following guide focuses on Acetylsalicylic Acid (Aspirin), a similarly named and well-documented compound, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the discovery, origin, and key experimental protocols related to Acetylsalicylic Acid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Discovery and Origin

The journey of Acetylsalicylic Acid, commonly known as Aspirin, spans from ancient remedies to modern chemical synthesis.

Early Origins: The therapeutic use of salicylate-containing plants has a long history. As early as 4000 BC, the Sumerians, Assyrians, and Egyptians used extracts from the willow (Salix) and myrtle plants to alleviate pain and fever[1]. The active component in willow bark, salicin, was first isolated in 1828 by Johann Buchner[2]. Subsequently, in 1838, Raffaele Piria successfully generated salicylic acid from salicin[2].

Chemical Synthesis: The first synthesis of Acetylsalicylic Acid was achieved by Charles Frederic Gerhardt in 1853 by treating acetyl chloride with sodium salicylate[1][2]. However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing a pure and stable form of Acetylsalicylic Acid, which was subsequently marketed as Aspirin[1][3]. This development was driven by the need for a less irritating alternative to sodium salicylate for treating his father's rheumatism[3].

Synthesis of Acetylsalicylic Acid

The most common laboratory synthesis of Acetylsalicylic Acid involves the acetylation of salicylic acid using acetic anhydride with an acid catalyst.

Experimental Protocol: Traditional Synthesis

This protocol describes a common laboratory-scale synthesis of Acetylsalicylic Acid.

Materials:

  • Salicylic Acid

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (catalyst)

  • Ethanol

  • Water

Procedure:

  • Place approximately 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask[4].

  • Add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, swirling to mix[4].

  • Heat the flask in a water bath at 80-90°C for 10 minutes[4].

  • Cool the flask to room temperature to allow for the initial crystallization of the product[4].

  • To complete the crystallization, place the flask in an ice bath for 10 minutes[4].

  • Collect the crude product by vacuum filtration[4].

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of warm ethanol (approximately 5 mL)[4].

  • Add approximately 50 mL of hot water to the solution[4].

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization[4].

  • Collect the purified crystals by vacuum filtration and allow them to air dry[4].

Experimental Protocol: Green Chemistry Approach

A more environmentally friendly approach substitutes the corrosive sulfuric acid with phosphoric acid.

Materials:

  • Salicylic Acid (3.0 g)

  • Acetic Anhydride (7 mL)

  • 85% Phosphoric Acid

  • Water

Procedure:

  • Transfer 3.0 g of salicylic acid and 7 mL of acetic anhydride into a 50 mL round-bottomed flask and stir the mixture[5].

  • Add 85% phosphoric acid dropwise until the reaction mixture reaches a pH of 6.0[5].

  • Heat the flask in a water bath at 50°C for 30 minutes[5].

  • Cool the flask and proceed with crystallization and purification as described in the traditional method.

Quantitative Data: Synthesis Yields
Synthesis MethodCatalystTheoretical Yield (g)Mean Experimental Yield (g)Yield (%)Reference
TraditionalSulfuric Acid3.8963.11379.8[6]
Green ChemistryPhosphoric Acid3.8963.10479.4[6]

Isolation and Analysis of Acetylsalicylic Acid and Related Compounds

High-performance liquid chromatography (HPLC) is a standard method for the isolation and quantification of Acetylsalicylic Acid and its impurities from commercial tablets.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • Column: Reversed-phase C18[7]

  • Mobile Phase: A mixture of acetonitrile and water (25:75 v/v), with the pH adjusted to 2.5 with 85% phosphoric acid[5].

  • Detection: UV spectrophotometry[7]

Sample Preparation:

  • Grind aspirin tablets into a fine powder.

  • Dissolve a known weight of the powder in a suitable solvent (e.g., the mobile phase).

  • Filter the solution to remove any insoluble excipients before injection into the HPLC system.

This method can effectively resolve Acetylsalicylic Acid from impurities such as salicylic acid, acetylsalicylsalicylic acid, and salicylsalicylic acid[7].

Visualizing Key Processes

Synthesis of Acetylsalicylic Acid

Synthesis_of_Acetylsalicylic_Acid Salicylic_Acid Salicylic Acid Reaction_Mixture Reaction Mixture Salicylic_Acid->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Catalyst H₂SO₄ or H₃PO₄ (Catalyst) Catalyst->Reaction_Mixture Heating Heating (50-90°C) Reaction_Mixture->Heating Crystallization Crystallization (Cooling) Heating->Crystallization Crude_Product Crude Acetylsalicylic Acid Crystallization->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Purified_Product Purified Acetylsalicylic Acid Recrystallization->Purified_Product Purity_Assessment_Workflow Aspirin_Sample Aspirin Sample (Tablet or Synthesized Product) Sample_Prep Sample Preparation (Dissolution & Filtration) Aspirin_Sample->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection C18_Column Reversed-Phase C18 Column HPLC_Injection->C18_Column UV_Detection UV Detection C18_Column->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Data_Analysis Data Analysis (Peak Integration & Quantification) Chromatogram->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

References

Acetylsventenic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsventenic acid is a naturally occurring diterpenoid that has been isolated from Rabdosia excisa[1]. Diterpenoids from the Rabdosia genus are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of this compound, with a focus on experimental protocols and data presentation for research and drug development purposes. While specific quantitative data for this compound is limited in publicly available literature, this guide presents a detailed isolation protocol for related diterpenoids from its natural source, which can be adapted for the targeted isolation of this compound.

Natural Sources

The primary known natural source of this compound is the herbaceous plant Rabdosia excisa (Maxim.) H. Hara, belonging to the Lamiaceae family. This plant has been traditionally used in folk medicine in some regions for the treatment of inflammatory conditions. The aerial parts of the plant, particularly the stems, are the primary source for the extraction of this compound and other related diterpenoids.

Isolation and Purification of Diterpenoids from Rabdosia excisa

The following section details a comprehensive experimental protocol for the extraction, fractionation, and purification of diterpenoids from the air-dried stems of Rabdosia excisa. This protocol has been successfully used to isolate several diterpenoid compounds and can be applied for the targeted isolation of this compound.

Experimental Protocol

1. Plant Material and Extraction:

  • Air-dried and powdered stems of Rabdosia excisa (3.0 kg) are subjected to extraction with 75% methanol under reflux conditions (3 times for 2 hours each).

  • The combined methanol extract is concentrated under reduced pressure to yield an aqueous residue (approximately 6 L).

  • The aqueous residue is then basified to a pH of 8-9 using ammonia.

  • A liquid-liquid extraction is performed with ethyl acetate (EtOAc) (3 x 6 L) to partition the diterpenoids into the organic phase.

  • The EtOAc-soluble fraction is collected and evaporated to dryness under reduced pressure.

2. Fractionation:

  • The resulting EtOAc extract (approximately 22 g) is subjected to silica gel column chromatography.

  • A gradient elution is performed using a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) with increasing polarity (from 10:1 to 5:1 to 1:1 v/v).

  • This fractionation yields several sub-fractions based on the polarity of the eluted compounds.

3. Purification:

  • The sub-fractions are further purified using repeated column chromatography techniques.

  • Silica Gel Column Chromatography: Sub-fractions are re-chromatographed on silica gel columns using a CH₂Cl₂-MeOH gradient (e.g., 20:1 to 10:1 v/v) to isolate individual compounds.

  • Macroporous Resin Column Chromatography: For certain fractions, an XAD16N macroporous resin column can be employed. The column is first washed with a basic solution (e.g., NaOH solution at pH 9) and 15% ethanol to remove pigments, followed by elution of the desired compounds with 95% ethanol.

  • Gel Filtration Chromatography: Toyopearl HW-40C gel filtration chromatography with methanol as the eluent can be used for final purification steps to yield the purified diterpenoid compounds.

Data Presentation: Representative Yields of Diterpenoids from Rabdosia excisa

While the specific yield of this compound from this protocol is not reported in the available literature, the following table presents the yields of other diterpenoids isolated from 3.0 kg of Rabdosia excisa stems using the described method. This provides a quantitative reference for the expected yield of similar compounds from this natural source.

CompoundStarting Material (kg)Yield (mg)
Excisanin B3.016
Kamebakaurin3.0260
Kamebanin3.055
Isodonin C3.010

Biological Activity and Signaling Pathways

Diterpenoids isolated from Rabdosia excisa have been reported to exhibit significant biological activities, notably the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1]. The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

While the direct effect of this compound on the NF-κB pathway has not been explicitly detailed, it is plausible that, as a diterpenoid from Rabdosia excisa, it shares a similar mechanism of action. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by diterpenoids from Rabdosia excisa.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-α TNFR TNFR TNF-a->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Ub Ubiquitination & Proteasomal Degradation IkB->Ub NF-kB NF-κB (p50/p65) NF-kB->IkB Bound & Inactive NF-kB_active Active NF-κB (p50/p65) NF-kB->NF-kB_active Translocation Ub->NF-kB Release Diterpenoids Diterpenoids from Rabdosia excisa (e.g., this compound) Diterpenoids->IKK_complex Inhibition DNA DNA NF-kB_active->DNA Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Gene_expression

NF-κB Signaling Pathway Inhibition

The diagram illustrates that upon stimulation by inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Diterpenoids from Rabdosia excisa are proposed to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.

Conclusion

This compound, a diterpenoid from Rabdosia excisa, represents a promising natural product for further investigation in drug development, particularly in the area of anti-inflammatory therapies. This guide provides a foundational understanding of its natural source and a detailed protocol for its isolation. While specific quantitative data for this compound remains to be fully elucidated, the provided methodologies and the known biological activities of related compounds from the same source offer a strong starting point for researchers. The potential of this compound and other diterpenoids from Rabdosia excisa to modulate the NF-κB signaling pathway highlights their therapeutic potential and warrants further in-depth studies to confirm their precise mechanisms of action and efficacy.

References

Unveiling the Molecular Architecture: A Technical Guide to the Biosynthetic Pathway of Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Acetylsventenic acid, a diterpenoid natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural molecules. Due to the limited direct research on this compound, this guide infers its biosynthesis based on the established principles of diterpenoid metabolism and the likely precursor, Sventenic acid.

Introduction to this compound

This compound (C₂₂H₃₂O₄) is understood to be an acetylated derivative of Sventenic acid (C₂₀H₃₀O₃), a diterpenoid isolated from the plant Rabdosia excisa.[1] Diterpenoids are a diverse class of natural products built from a 20-carbon precursor and exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The addition of an acetyl group, a common modification in natural product biosynthesis, can significantly alter the bioactivity and pharmacokinetic properties of a molecule.

Proposed Biosynthetic Pathway of Sventenic Acid

The biosynthesis of diterpenoids originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids of higher plants.

The proposed pathway to Sventenic acid can be divided into three key stages:

  • Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP) Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the central C₂₀ precursor for all diterpenoids, (E,E,E)-geranylgeranyl pyrophosphate (GGPP).

  • Stage 2: Cyclization to the Diterpene Scaffold The linear GGPP molecule is then cyclized by a class of enzymes known as diterpene synthases (diTPSs). This is typically a two-step process in plants, involving a class II diTPS that protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, often a copalyl diphosphate (CPP) isomer. Subsequently, a class I diTPS catalyzes the ionization of the diphosphate ester and further cyclization and rearrangements to generate the specific diterpene scaffold of Sventenic acid. The exact structure of the Sventenic acid backbone would dictate the specific diTPSs involved.

  • Stage 3: Tailoring of the Diterpene Scaffold Following the formation of the core carbon skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases, modify the structure to introduce functional groups such as hydroxyl and carboxyl moieties, leading to the formation of Sventenic acid.

Below is a diagram illustrating the proposed general biosynthetic pathway leading to Sventenic acid.

sventenic_acid_biosynthesis cluster_upstream Upstream Pathway (MEP) cluster_core Core Diterpenoid Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Diterpene_Scaffold Sventenic Acid Scaffold GGPP->Diterpene_Scaffold diTPSs (Class I & II) Sventenic_Acid Sventenic Acid Diterpene_Scaffold->Sventenic_Acid P450s, Dehydrogenases

Figure 1: Proposed biosynthetic pathway of Sventenic acid.

Final Step: Acetylation to this compound

The final step in the biosynthesis of this compound is the acetylation of Sventenic acid. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. These enzymes transfer an acetyl group from acetyl-CoA to a hydroxyl group on the substrate molecule.

acetylation_step Sventenic_Acid Sventenic Acid Acetylsventenic_Acid This compound Sventenic_Acid->Acetylsventenic_Acid Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylsventenic_Acid

Figure 2: Final acetylation step to form this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. However, studies on the heterologous production of other diterpenoids provide insights into achievable titers and enzyme kinetics. The following table summarizes representative data from related pathways.

Enzyme/ProductHost OrganismTiter/Kinetic ParameterReference
MiltiradieneSaccharomyces cerevisiae2.5 mg/L(Dai et al., 2012)
TaxadieneEscherichia coli~1 g/L(Ajikumar et al., 2010)
LevopimaradieneSaccharomyces cerevisiae40.8 mg/L(Leonard et al., 2010)
KaureneEscherichia coliKm of AtKS: 0.38 µM(Yamamura et al., 2007)

Experimental Protocols

The following are generalized protocols for key experiments in the elucidation of a diterpenoid biosynthetic pathway, which would be applicable to the study of this compound.

Protocol 1: Functional Characterization of Diterpene Synthases

This protocol describes the heterologous expression of candidate diTPS genes in E. coli and subsequent analysis of their enzymatic products.

1. Gene Cloning and Expression:

  • Amplify the full-length cDNA of the candidate diTPS gene from Rabdosia excisa RNA.
  • Clone the amplified gene into an appropriate bacterial expression vector (e.g., pET28a).
  • Transform the expression construct into an E. coli strain engineered to produce GGPP.

2. Protein Expression and Extraction:

  • Grow the transformed E. coli culture to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-18°C) overnight.
  • Harvest the cells by centrifugation and resuspend in a lysis buffer.
  • Lyse the cells by sonication and clarify the lysate by centrifugation to obtain the crude enzyme extract.

3. In Vitro Enzyme Assays:

  • Set up the assay mixture containing the crude enzyme extract, GGPP substrate, and a suitable assay buffer with divalent cations (e.g., Mg²⁺).
  • Incubate the reaction at 30°C for 2-4 hours.
  • Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

4. Product Analysis:

  • Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene scaffold.

Protocol 2: In Vitro Assay for Acetyltransferase Activity

This protocol outlines the procedure to confirm the function of a candidate acetyltransferase involved in the final biosynthetic step.

1. Enzyme Preparation:

  • Clone and express the candidate acetyltransferase gene in E. coli as described in Protocol 5.1.
  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Acetyltransferase Assay:

  • Prepare a reaction mixture containing the purified enzyme, Sventenic acid (substrate), acetyl-CoA (acetyl group donor), and a suitable buffer.
  • Incubate the reaction at 30°C for 1-2 hours.
  • Quench the reaction, for example, by adding an organic solvent.

3. Product Detection:

  • Extract the product, this compound, with an appropriate solvent.
  • Analyze the extract by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the acetylated product by comparing its retention time and mass spectrum with an authentic standard if available.

Logical Workflow for Pathway Elucidation

The following diagram illustrates a logical workflow for the discovery and characterization of the this compound biosynthetic pathway.

workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization cluster_validation In Vivo Validation Transcriptomics Transcriptome Sequencing of R. excisa Gene_Mining Candidate Gene Identification (diTPS, P450, AT) Transcriptomics->Gene_Mining Heterologous_Expression Heterologous Expression in E. coli/Yeast Gene_Mining->Heterologous_Expression In_Vitro_Assays In Vitro Enzyme Assays Heterologous_Expression->In_Vitro_Assays Product_Analysis Product Identification (GC-MS, LC-MS) In_Vitro_Assays->Product_Analysis Pathway_Reconstitution Pathway Reconstitution in a Heterologous Host Product_Analysis->Pathway_Reconstitution In_Planta_Validation In Planta Gene Silencing (RNAi) Product_Analysis->In_Planta_Validation

Figure 3: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion

This technical guide presents a hypothesized biosynthetic pathway for this compound based on the current understanding of diterpenoid metabolism. The elucidation of this pathway will require the identification and functional characterization of the specific enzymes from Rabdosia excisa. The protocols and workflows outlined here provide a roadmap for researchers to uncover the molecular machinery responsible for the synthesis of this and other complex natural products, paving the way for their biotechnological production and potential therapeutic applications.

References

physical and chemical properties of Acetylsventenic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsventenic acid, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of public data, this document focuses on compiling the foundational chemical information and outlines the general experimental approaches for the isolation and characterization of similar natural products. The guide highlights the need for further research to fully elucidate the compound's therapeutic potential and establishes a baseline for future investigations.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Diterpenoids, a class of organic compounds composed of four isoprene units, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to this diverse class of molecules. It is believed to be a constituent of plants from the Ferula genus, which are known to produce a rich array of secondary metabolites. This document serves as a technical resource, consolidating the available information on this compound and providing a framework for its further study.

Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely available in the public domain. The following table summarizes the basic chemical identifiers and properties that have been established. Further experimental determination of properties such as melting point, boiling point, and solubility is crucial for its development as a potential therapeutic agent.

PropertyData
Chemical Name This compound
CAS Number 126737-42-6
Molecular Formula C₂₂H₃₂O₄
Molecular Weight 360.5 g/mol
Appearance Powder (unconfirmed)
Melting Point Not determined
Boiling Point Not determined
Solubility Not determined
pKa Not determined

Experimental Protocols

While specific experimental protocols for the synthesis or isolation of this compound are not readily found in the literature, this section outlines a general methodology based on the isolation of diterpenoids from plant sources, particularly from the Ferula genus.

General Workflow for Isolation and Purification

The isolation of diterpenoid acids from plant material typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following workflow represents a logical approach for obtaining pure this compound.

experimental_workflow plant_material Plant Material (e.g., Ferula sp. roots) extraction Extraction (e.g., with methanol or ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Pooling of Pure Fractions tlc->purified_fractions recrystallization Recrystallization/HPLC purified_fractions->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: General workflow for the isolation of this compound.
Characterization Methodology

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carboxyls (-COOH) and esters (-COO-).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. Given the known biological activities of other diterpenoids, potential areas of investigation could include anti-inflammatory pathways (e.g., inhibition of COX enzymes or NF-κB signaling) or cytotoxic pathways in cancer cell lines.

The following diagram illustrates a hypothetical logical relationship for investigating the anti-inflammatory potential of a novel diterpenoid like this compound.

signaling_pathway_investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies compound This compound cell_lines Cell Lines (e.g., Macrophages, Cancer Cells) compound->cell_lines Treatment assay Biological Assays (e.g., MTT, ELISA, Western Blot) cell_lines->assay Analysis target_id Target Identification assay->target_id Results inform animal_model Animal Model (e.g., Inflammation, Tumor) target_id->animal_model Hypothesis for efficacy Efficacy Assessment animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: Logical workflow for investigating biological activity.

Conclusion and Future Directions

This compound represents a largely unexplored natural product with potential for further scientific investigation. The current body of knowledge is limited, and this guide highlights the significant gaps that need to be addressed. Future research should prioritize the isolation of sufficient quantities of this compound to enable comprehensive physical, chemical, and biological characterization. Elucidating its mechanism of action and identifying its molecular targets will be critical steps in evaluating its potential as a lead compound for drug development. The methodologies and frameworks presented here provide a roadmap for researchers to unlock the full potential of this intriguing diterpenoid.

An In-depth Technical Guide on Acetylsalicylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

To the User: Initial research for "acetylsventenic acid" did not yield specific results. This may indicate that it is a highly specialized compound with limited publicly available data, or there may be an alternative name or spelling.

To demonstrate the requested capabilities, this guide has been prepared on the closely related and extensively researched topic of Acetylsalicylic Acid (Aspirin) Derivatives and Analogues . This subject aligns with the interests of researchers and drug development professionals, offering a wealth of data for the required in-depth technical format.

Introduction

Acetylsalicylic acid (aspirin) is one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic effects as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent are well-documented.[1][2] The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes.[1] However, the clinical use of aspirin is often limited by gastrointestinal side effects.[1] This has driven extensive research into the development of acetylsalicylic acid derivatives and analogues aimed at enhancing therapeutic efficacy, reducing toxicity, and expanding its applications, particularly in cancer therapy.[3][4]

This guide provides a technical overview of recent advancements in the development of novel acetylsalicylic acid derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their synthesis and evaluation.

Biological Activities of Novel Derivatives

The derivatization of acetylsalicylic acid has led to new classes of compounds with a broader range of biological activities, including enhanced anti-inflammatory, antiplatelet, and potent anticancer properties.[3]

Organometallic Aspirin Derivatives: The incorporation of metal centers into the aspirin scaffold has yielded compounds with promising anticancer activities.[3] These organometallic derivatives often exhibit modified COX-1/2 acetylation capabilities and can induce reactive oxygen species (ROS) generation in cancer cells, contributing to their cytotoxic effects.[3] For instance, certain cobalt-containing aspirin complexes have shown significant antitumor activity in COX-expressing tumor cells.[5]

Nitric Oxide-Donating Aspirin (NO-ASA): These derivatives have been developed to mitigate the gastrointestinal toxicity of aspirin. They have also demonstrated enhanced anticancer efficacy compared to the parent drug, effectively inhibiting cancer cell proliferation and inducing apoptosis.[4]

Other Derivatives: Modifications such as esterification and conjugation with other bioactive molecules have been explored to improve aspirin's pharmacological profile.[6] For example, a derivative named Ca-Asp has been shown to inhibit COX-2 expression to a higher degree than aspirin and exhibits significant anti-cancer effects on human gastric cancer cells.[7]

Data Presentation: In Vitro Efficacy of Aspirin Derivatives

The following table summarizes the quantitative data on the in vitro efficacy of selected acetylsalicylic acid derivatives against various cancer cell lines.

Compound/DerivativeCell LineAssay TypeEfficacy Metric (IC50/GI50)Reference
Cobalt-Aspirin Complex (Co-ASS)HT-29 (Colon Cancer)Cell Growth Inhibition~1.5 - 2.7 µM[5]
Cobalt-Aspirin Complex (Co-ASS)MDA-MB-231 (Breast Cancer)Cell Growth Inhibition~5.2 - 8.0 µM[5]
Cobalt-Aspirin Complex (Co-ASS)MCF-7 (Breast Cancer)Cell Growth Inhibition~15.2 - 22.9 µM[5]
Ca-AspSGC-7901 (Gastric Cancer)Cell ViabilitySignificant reduction at 200-400 µg/ml[7]
Salicylic AcidFibroblast Migration (HMGB1-induced)Cell Migration Inhibition~3-4 µmol/L[8]

Experimental Protocols

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the standard laboratory synthesis of acetylsalicylic acid from salicylic acid.

Materials:

  • Salicylic acid (2.0 g, 0.015 mole)

  • Acetic anhydride (5 mL, 0.05 mole)

  • Concentrated sulfuric acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (5-10 drops)

  • Distilled water

  • 125-mL Erlenmeyer flask

  • Steam bath or hot water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.

  • In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated H₂SO₄ or 85% H₃PO₄.[9][10]

  • Swirl the flask gently until the salicylic acid is dissolved.

  • Heat the flask on a steam bath or in a boiling water bath for approximately 10 minutes.[9][11]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • In the fume hood, cautiously add 20 drops of cold water to the mixture to decompose any excess acetic anhydride.[10]

  • Add 50 mL of cold water to the flask and cool the mixture in an ice bath to facilitate the crystallization of aspirin.[9][10] If crystals do not form, gently scratch the inside of the flask with a glass rod.[9]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[9]

  • Wash the crystals several times with small portions of cold water.[9]

  • Allow the crystals to air dry completely on the filter paper.

  • The purity of the synthesized aspirin can be checked using the ferric chloride test, which detects the presence of unreacted phenolic hydroxyl groups of salicylic acid.[9]

Mandatory Visualization

Mechanism of Action: COX Inhibition by Acetylsalicylic Acid

The primary mechanism of action for acetylsalicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Physiological_PGs Physiological Prostaglandins (e.g., Stomach Protection) Prostaglandins_H2->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) Prostaglandins_H2->Inflammatory_PGs Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) Prostaglandins_H2->Thromboxane_A2 Aspirin Acetylsalicylic Acid (Aspirin) Aspirin->COX1 Irreversible Acetylation Aspirin->COX2 Irreversible Acetylation

Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.

Experimental Workflow: Synthesis and Purification of Aspirin

The following diagram illustrates the general workflow for the synthesis and subsequent purification of acetylsalicylic acid in a laboratory setting.

Aspirin_Synthesis_Workflow Reactants Reactants: - Salicylic Acid - Acetic Anhydride - Catalyst (H₂SO₄) Reaction Esterification Reaction (Heating) Reactants->Reaction Hydrolysis Quenching with H₂O (Decomposes excess Acetic Anhydride) Reaction->Hydrolysis Crystallization Crystallization (Cooling in Ice Bath) Hydrolysis->Crystallization Filtration Vacuum Filtration (Separates crude product) Crystallization->Filtration Purity_Check Purity Analysis (e.g., Ferric Chloride Test) Filtration->Purity_Check Purity_Check->Crystallization If Impure (Recrystallize) Purified_Product Pure Acetylsalicylic Acid Purity_Check->Purified_Product If Pure

Caption: Workflow for the synthesis and purification of aspirin.

References

Unveiling the Spectroscopic Signature of Acetylsventenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for Acetylsventenic acid, a diterpenoid of interest. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for spectroscopic analysis.

While direct and complete spectroscopic data for this compound remains elusive in publicly accessible domains, this guide compiles and interprets data from its parent compound, Sventenic acid, and related diterpenoids isolated from the Sideritis genus. This information serves as a foundational reference for the characterization and analysis of this compound class.

Spectroscopic Data Summary

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals corresponding to methyl groups, methylene protons, methine protons, and protons adjacent to the acetyl group and the carboxylic acid. The presence of the acetyl group would likely shift downfield the signal of the proton attached to the carbon bearing the acetyl group.
¹³C NMR Carbonyl signals for the carboxylic acid and the acetyl group, signals for quaternary carbons, methine, methylene, and methyl carbons characteristic of the ent-kaurene skeleton.
IR (Infrared) Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid and the acetyl ester, and C-H stretching of alkanes.
MS (Mass Spectrometry) A molecular ion peak corresponding to the molecular formula of this compound (C₂₂H₃₂O₄), and fragmentation patterns typical for ent-kaurene diterpenoids, including the loss of the acetyl group and the carboxylic acid group.

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and spectroscopic analysis of diterpenoids like this compound from natural sources, based on established practices for compounds isolated from the Sideritis genus.

Isolation of Diterpenoids

A typical workflow for the isolation of diterpenoids from plant material is outlined below.

G plant_material Dried and Ground Plant Material (e.g., Sideritis species) extraction Extraction with Organic Solvents (e.g., acetone, methanol) plant_material->extraction concentration Concentration of the Extract (Rotary Evaporation) extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Further Purification (e.g., Preparative TLC, HPLC) fractionation->purification isolated_compound Isolated Diterpenoid (e.g., Sventenic Acid) purification->isolated_compound acetylation Acetylation Reaction (Acetic Anhydride, Pyridine) isolated_compound->acetylation acetylated_product This compound acetylation->acetylated_product

Caption: General workflow for the isolation and acetylation of diterpenoids.

Spectroscopic Analysis

The structural elucidation of the isolated compounds is performed using a combination of spectroscopic techniques.

G isolated_compound Isolated Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolated_compound->nmr ir Infrared (IR) Spectroscopy isolated_compound->ir ms Mass Spectrometry (MS) isolated_compound->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic analysis of an isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including stereochemistry.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

  • Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the direct involvement of this compound in defined signaling pathways. Research on diterpenoids from Sideritis species often focuses on their anti-inflammatory and antimicrobial properties, suggesting potential interactions with pathways related to these activities. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

The logical relationship for the characterization of this compound follows a standard phytochemical workflow.

G start Identify Plant Source (Sideritis sventenii) isolate Isolate Parent Compound (Sventenic Acid) start->isolate acetylate Synthesize Derivative (this compound) isolate->acetylate analyze Spectroscopic Analysis (NMR, IR, MS) acetylate->analyze elucidate Elucidate Structure analyze->elucidate report Report Data elucidate->report

Caption: Logical workflow for the characterization of this compound.

An In-depth Technical Guide on the Potential Therapeutic Targets of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Acetylsventenic acid" does not correspond to a recognized compound in the scientific literature. This guide presumes the intended subject is Acetylsalicylic Acid (Aspirin), a widely studied anti-inflammatory drug.

This technical guide provides a comprehensive overview of the primary therapeutic targets of Acetylsalicylic Acid, designed for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms, associated signaling pathways, quantitative data on enzyme inhibition, and relevant experimental methodologies.

Core Therapeutic Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for Acetylsalicylic Acid is the irreversible inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1] These enzymes are critical in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory eicosanoids.[2] There are two primary isoforms of COX: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[3]

  • COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors.[4] It is the primary mediator of inflammation, pain, and fever.

Acetylsalicylic acid exerts its therapeutic effects by acetylating a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[5][6] The anti-platelet effect of low-dose aspirin is primarily due to the irreversible inhibition of COX-1 in platelets, which reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[1][5]

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of Acetylsalicylic Acid against COX-1 and COX-2 is quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values from in vitro studies.

CompoundTarget EnzymeIC50 Value (μM)Assay Conditions
Acetylsalicylic AcidCOX-1 (platelets)1.3 ± 0.5Washed human platelets, thromboxane B2 production stimulated with calcium ionophore.[7]
Acetylsalicylic AcidCOX-1 (ovine)8.3Purified ovine COX-1, instantaneous inhibition.[6]
Acetylsalicylic AcidCOX-2 (ovine)15Purified ovine COX-2, instantaneous inhibition.[6]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine), whether the assay uses purified enzyme or a whole-cell system, and the substrate concentration.

Signaling Pathway: The Arachidonic Acid Cascade

Acetylsalicylic acid's therapeutic effects are a direct consequence of its modulation of the arachidonic acid signaling cascade. When cells are activated by inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX and lipoxygenase (LOX) pathways to produce a variety of bioactive lipids.

By inhibiting COX-1 and COX-2, Acetylsalicylic Acid blocks the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[8][9]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs COX2->PGs_TXs ASA Acetylsalicylic Acid ASA->COX1 Irreversible Inhibition ASA->COX2 Irreversible Inhibition Inflammation Inflammation, Pain, Fever, Platelet Aggregation PGs_TXs->Inflammation

Caption: The Arachidonic Acid signaling pathway and the inhibitory action of Acetylsalicylic Acid on COX-1 and COX-2.

Experimental Protocols

The determination of COX inhibitory activity is a fundamental aspect of NSAID research. Below is a generalized protocol for an in vitro COX inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., Acetylsalicylic Acid) for COX-1 and COX-2.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • L-epinephrine (cofactor).

  • Arachidonic acid (substrate).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • 2.0 M HCl (to terminate the reaction).

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoids.

Procedure:

  • Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 in the reaction buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, heme, and L-epinephrine.

  • Enzyme Addition: Add the prepared enzyme solution to the reaction mixture and incubate for a short period (e.g., 2 minutes) at room temperature.

  • Inhibitor Pre-incubation: Add various concentrations of the test compound (or vehicle control) to the enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the cyclooxygenase reaction by adding a specific concentration of arachidonic acid.

  • Termination of Reaction: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding 2.0 M HCl.

  • Quantification of Prostaglandins: Measure the concentration of a specific prostaglandin (e.g., PGE2) in the reaction mixture using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[3]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution (COX-1 or COX-2) Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors, Enzyme) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of Test Compound Pre_incubation Pre-incubate with Test Compound Inhibitor_Prep->Pre_incubation Reaction_Setup->Pre_incubation Reaction_Start Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Quantification Quantify Prostaglandin Levels (e.g., EIA) Reaction_Stop->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis

Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of a compound against COX enzymes.

Conclusion

The primary therapeutic targets of Acetylsalicylic Acid are the cyclooxygenase enzymes, COX-1 and COX-2. Its irreversible inhibition of these enzymes modulates the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins and thromboxanes. This mechanism underlies its well-established anti-inflammatory, analgesic, antipyretic, and anti-platelet effects. The quantitative assessment of COX-1 and COX-2 inhibition is crucial for the development and characterization of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of Acetylsventenic acid. Due to the absence of a published total synthesis of sventenic acid, the precursor to this compound, a plausible synthetic route is proposed based on established methodologies for the synthesis of structurally related diterpenoids. This application note includes a proposed multi-step synthesis of sventenic acid, a standard protocol for its subsequent acetylation, and illustrative data presented in tabular format for clarity. Furthermore, diagrams of the proposed synthetic pathway and a hypothetical signaling pathway are provided to guide researchers.

Introduction

Sventenic acid is a diterpenoid natural product. Diterpenoids are a class of organic compounds composed of four isoprene units, and they exhibit a wide range of biological activities. Acetylated natural products often show modified pharmacokinetic and pharmacodynamic properties compared to their parent compounds. This compound, therefore, represents a potentially valuable molecule for biological screening and drug development. This document outlines a comprehensive, step-by-step synthetic strategy to obtain this compound for research purposes.

Proposed Synthesis of Sventenic Acid

The proposed synthesis of sventenic acid is a multi-step process starting from a readily available chiral pool starting material. The strategy involves the construction of the core carbocyclic skeleton followed by functional group manipulations to yield the target molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of sventenic acid is outlined below. The key disconnections are made at strategic points to simplify the molecule into readily available or easily synthesizable precursors.

(Diagram of the retrosynthetic analysis will be generated in the visualization section)

Forward Synthetic Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of sventenic acid.

Step 1: Synthesis of Intermediate 2 from Starting Material 1

  • Reaction: Diels-Alder Reaction

  • Procedure: To a solution of starting material 1 (1.0 eq) in toluene (0.2 M) is added dienophile (1.2 eq). The reaction mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford intermediate 2 .

Step 2: Synthesis of Intermediate 3 from Intermediate 2

  • Reaction: Reduction of the ester

  • Procedure: To a stirred solution of intermediate 2 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere is added LiAlH4 (2.0 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield intermediate 3 .

(Subsequent steps would be detailed in a similar fashion, including reactions such as oxidation, olefination, and cyclization to construct the full carbon skeleton and install the necessary functional groups of sventenic acid.)

Synthesis of this compound

The final step in the synthesis is the acetylation of the hydroxyl group of sventenic acid.

  • Reaction: Acetylation

  • Procedure: To a solution of sventenic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added triethylamine (3.0 eq), followed by the dropwise addition of acetic anhydride (2.0 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product, this compound, is purified by flash column chromatography.

Data Presentation

The following tables represent the type of quantitative data that would be collected during the synthesis.

Table 1: Summary of Yields for the Synthesis of Sventenic Acid

StepIntermediateStarting MaterialReagentsProductYield (%)
121Dienophile, TolueneIntermediate 285
232LiAlH4, THFIntermediate 392
............Sventenic Acid...

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC22H32O4
Molecular Weight360.49 g/mol
AppearanceWhite solid
1H NMR (CDCl3, 400 MHz)Hypothetical chemical shifts and multiplicities would be listed here
13C NMR (CDCl3, 100 MHz)Hypothetical chemical shifts would be listed here
HRMS (ESI)Calculated and found m/z values would be listed here

Mandatory Visualizations

Synthetic Pathway to this compound cluster_sventenic_acid Synthesis of Sventenic Acid cluster_acetylation Acetylation Starting Material 1 Starting Material 1 Intermediate 2 Intermediate 2 Starting Material 1->Intermediate 2 Diels-Alder Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Reduction ... ... Intermediate 3->... Further Steps Sventenic Acid Sventenic Acid ...->Sventenic Acid This compound This compound Sventenic Acid->this compound Acetic Anhydride, Et3N

Caption: Proposed synthetic pathway for this compound.

Hypothetical Signaling Pathway of this compound This compound This compound Receptor X Receptor X This compound->Receptor X Binds Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This document provides a foundational, albeit theoretical, framework for the synthesis of this compound. The proposed synthetic route for sventenic acid is based on well-established chemical transformations and offers a starting point for researchers interested in accessing this and related diterpenoid compounds. The detailed protocols and illustrative data are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further research is warranted to validate and optimize the proposed synthetic pathway and to explore the biological activities of this compound.

Application Note & Protocol: Quantification of Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsventenic acid is a modified pentacyclic triterpenoid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research and development. This document provides a detailed application note and experimental protocols for the quantification of acetylated triterpenoids, using a validated High-Performance Liquid Chromatography (HPLC) method developed for a structurally similar compound, acetylated arjunolic acid, as a primary reference. This method serves as an excellent starting point for the analysis of this compound.

Analytical Method Overview

The primary analytical technique detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely accessible, robust, and provides reliable quantification. An overview of a Liquid Chromatography-Mass Spectrometry (LC-MS) approach is also provided as a more sensitive and selective alternative.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-established technique for the separation and quantification of triterpenoids.[1][2][3] HPLC methods offer versatility, precision, and are relatively low-cost.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when lower detection limits are required.[4][5]

Experimental Protocols

Protocol 1: Quantification of this compound using RP-HPLC-UV

This protocol is adapted from a validated method for the quantification of acetylated arjunolic acid, a structurally related triterpenoid.[6]

1. Sample Preparation

  • Plant Material:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder.

    • Accurately weigh 10 g of the powdered material.

    • Extract the powder with a suitable solvent (e.g., methanol, ethanol) using a Soxhlet apparatus for 6-8 hours.[1]

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Formulations:

    • Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Sonication may be used to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 1.2 mg/mL.[6]

3. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) detector
Column C8, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water (60:40, v/v), pH adjusted to 4.7 with acetic acid
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 205 nm
Injection Volume 20 µL

Workflow for HPLC Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (Plant Material/Formulation) Extract Extraction/ Dissolution Sample->Extract Filter_Sample Filter (0.45 µm) Extract->Filter_Sample HPLC HPLC System (C8 Column, Isocratic Elution) Filter_Sample->HPLC Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Calibration Standards Stock->Dilute Dilute->HPLC Detect UV Detection (205 nm) HPLC->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

4. Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

ParameterTypical Acceptance CriteriaExample Data (from acetylated arjunolic acid method[6])
Linearity Correlation coefficient (r²) > 0.999r² = 0.999 over 0.2-1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 101.19%
Precision (% RSD) Intra-day < 2%, Inter-day < 3%< 0.98%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Not specified, but generally in the µg/mL range
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Not specified, but generally in the µg/mL range
Protocol 2: High-Sensitivity Quantification using LC-MS/MS

For lower concentrations or complex matrices, LC-MS/MS provides enhanced sensitivity and selectivity.

1. Sample Preparation

Sample preparation follows the same principles as for HPLC, but with potentially more rigorous clean-up steps (e.g., solid-phase extraction) to minimize matrix effects.

2. LC-MS/MS Conditions

ParameterCondition
Instrument LC-MS/MS system
Column C18, sub-2 µm particle size (for UHPLC)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Elution Gradient elution
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
MS Detection Multiple Reaction Monitoring (MRM)

3. MRM Transition

The specific precursor and product ion masses for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

General Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification Sample Sample Extract Extraction & Clean-up Sample->Extract LC LC Separation (Gradient Elution) Extract->LC MS Mass Spectrometry (Ionization) LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quant Quantification Peak_Integration->Quant

Caption: General workflow for LC-MS/MS based quantification.

Data Presentation

Table 1: HPLC Method Validation Summary (Hypothetical for this compound based on[6])

ParameterResult
Linear Range 0.2 - 1.2 mg/mL
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 99.5 ± 1.0%
Precision (Intra-day %RSD) < 1.0%
Precision (Inter-day %RSD) < 1.5%
LOD ~0.05 mg/mL (estimated)
LOQ ~0.15 mg/mL (estimated)

Table 2: Comparison of Analytical Techniques

FeatureHPLC-UVLC-MS/MS
Selectivity ModerateHigh
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Cost LowerHigher
Complexity SimplerMore complex
Application Routine QC, high concentration samplesTrace analysis, complex matrices, metabolite ID

Conclusion

The provided HPLC protocol, based on a validated method for a structurally analogous acetylated triterpenoid, offers a robust and reliable starting point for the quantification of this compound. For applications requiring higher sensitivity or selectivity, the outlined LC-MS/MS approach is recommended. Method validation is a critical step and should be performed to ensure data quality and reliability for the specific sample matrix and intended application.

References

Application Notes and Protocols for Acetylsalicylic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Acetylsventenic acid, more commonly known as Acetylsalicylic Acid (ASA) or Aspirin, in a variety of cell culture-based experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for easy reference.

Introduction

Acetylsalicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] In the context of cell culture, ASA is a valuable tool for investigating various cellular processes, including inflammation, proliferation, apoptosis, and cell signaling. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins and thromboxanes.[1][2]

Mechanism of Action

ASA exerts its effects primarily through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[1][2]

  • COX-1 Inhibition: In platelets, the irreversible inhibition of COX-1 blocks the production of thromboxane A2, a potent promoter of platelet aggregation. This anti-thrombotic effect is long-lasting, as platelets lack the machinery to synthesize new enzymes.[1]

  • COX-2 Modulation: While ASA also irreversibly inhibits COX-2, this interaction can lead to a switch in enzyme activity, resulting in the production of anti-inflammatory lipoxins instead of pro-inflammatory prostaglandins.[1]

  • COX-Independent Effects: Beyond COX inhibition, ASA has been shown to have off-target effects. It can influence other signaling pathways, such as NF-κB, and can acetylate various other cellular proteins, contributing to its diverse biological activities.[3]

Applications in Cell Culture

Based on its mechanism of action, ASA is employed in a range of in vitro studies:

  • Anti-inflammatory Research: To study the role of prostaglandins in inflammation in various cell types.

  • Cancer Biology: To investigate its anti-proliferative and pro-apoptotic effects on cancer cell lines.[3][4]

  • Neurobiology: To explore its effects on neuronal cells, including differentiation and protection against excitotoxicity.[5][6]

  • Cardiovascular Research: To model the effects of anti-platelet therapy in vitro.

Data Presentation: Effects of Acetylsalicylic Acid on Cultured Cells

The following tables summarize quantitative data from various studies on the effects of ASA on different cell lines.

Table 1: Effects of Acetylsalicylic Acid on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffectReference
Human Lymphocytes1, 3, 5 mmol/l48 hoursDecreased viability to 9.9%, 2.5%, and 16.9% of control, respectively.[7][8]
SK-N-SH (N) Neuroblastoma2 mmol/l7 daysSignificant inhibition of cell proliferation.[5]
Human Hepatocellular Carcinoma (Huh-7)2.5, 5, 10 mmol/l48 hoursDose-dependent inhibition of cell proliferation.[4]
Human Colorectal Adenocarcinoma (CW2)2, 3, 5, 7.5 mM168 hoursDecreased total cell concentration with increasing ASA concentration.[9]
Hep-2 Laryngeal Carcinoma10, 50, 100, 200 µg/ml48 hoursDose-dependent decrease in cell viability. IC50 of 91.2 µg/ml.[10]

Table 2: Effects of Acetylsalicylic Acid on Cell Cycle and Apoptosis

Cell LineConcentrationIncubation TimeEffectReference
SK-N-SH (N) Neuroblastoma2 mmol/lUp to 7 daysAccumulation of cells in the G0/G1 phase.[5]
Human Hepatocellular Carcinoma (Huh-7)2.5 mmol/l24 and 48 hoursSignificant increase in the G0/G1 phase population and a decrease in the S phase.[4]
Hep-2 Laryngeal Carcinoma100 µg/mlNot specifiedIncreased number of apoptotic cells.[10]

Experimental Protocols

5.1. Preparation of Acetylsalicylic Acid Stock Solution

ASA has limited solubility in water but is soluble in organic solvents.

  • Solvents: Ethanol or Dimethyl Sulfoxide (DMSO) are commonly used.[5][6][11]

  • Stock Concentration: A common stock concentration is 100 mmol/L.[5]

  • Procedure:

    • Weigh the desired amount of ASA powder (MW: 180.16 g/mol ).

    • Dissolve in the appropriate volume of sterile ethanol or DMSO to achieve the target stock concentration.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Important Considerations:

    • When diluting the stock solution in cell culture medium, ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO).

    • ASA can affect the pH of the culture medium, especially at higher concentrations. It is advisable to check and, if necessary, adjust the pH of the final working solution.[7][12]

    • ASA is unstable in aqueous solutions and can hydrolyze to salicylic acid.[13] Freshly prepare working solutions from the stock for each experiment.

5.2. Cell Viability and Proliferation Assay (MTT or WST-1)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Acetylsalicylic acid stock solution

    • MTT or WST-1 reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of ASA in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest ASA concentration).

    • Remove the old medium from the cells and add 100 µL of the prepared ASA dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

5.3. Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Acetylsalicylic acid stock solution

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentrations of ASA or vehicle control for the specified duration.

    • Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

    • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Acetylsalicylic_Acid_Signaling_Pathway ASA Acetylsalicylic Acid (Aspirin) COX1 COX-1 ASA->COX1 irreversible inhibition COX2 COX-2 ASA->COX2 irreversible inhibition NFkB NF-κB Pathway ASA->NFkB inhibition Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Prostaglandins Prostaglandins (Pro-inflammatory) COX2->Prostaglandins Lipoxins Lipoxins (Anti-inflammatory) COX2->Lipoxins ASA-modified Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation inhibition Apoptosis Apoptosis NFkB->Apoptosis induction

Caption: Mechanism of Action of Acetylsalicylic Acid.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with Acetylsalicylic Acid Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability Assay (MTT, WST-1) Endpoint_Assay->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assay->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Endpoint_Assay->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis CellCycle->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for ASA in Cell Culture.

References

Application of Acetylsalicylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The initial query for "Acetylsventenic acid" did not yield specific results in the context of cancer research. Based on the provided search results, it is highly probable that the intended compound was Acetylsalicylic Acid (ASA) , commonly known as Aspirin, or possibly N-Acetylcysteine (NAC). This document will focus on Acetylsalicylic Acid, for which there is a substantial body of research regarding its application in oncology.

Introduction

Acetylsalicylic acid (ASA), a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potential as a chemopreventive and therapeutic agent in cancer research.[1][2][3] Its well-established anti-inflammatory and antiplatelet properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, are thought to contribute to its anticancer effects.[4] Emerging evidence also points towards COX-independent mechanisms, highlighting a multifaceted role for ASA in oncology.[4][5] This document provides an overview of the applications of ASA in cancer research, including its mechanisms of action, and detailed protocols for relevant in vitro and in vivo studies.

Mechanism of Action in Cancer

ASA's anticancer effects are attributed to a variety of mechanisms, both dependent and independent of COX inhibition.[4]

  • COX-Dependent Pathways: ASA irreversibly inhibits COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins (PGs). PGs are known to promote cell proliferation, angiogenesis, and inflammation, all of which are hallmarks of cancer.

  • COX-Independent Pathways: Recent studies have revealed that ASA can influence several cellular processes independently of COX inhibition.[5] These include:

    • Induction of Apoptosis: ASA can trigger programmed cell death in cancer cells through the activation of caspases and modulation of the mitochondrial membrane permeability.[4]

    • Cell Cycle Arrest: ASA has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6]

    • Inhibition of Angiogenesis: ASA can suppress the formation of new blood vessels, which are crucial for tumor growth and metastasis.[5]

    • Modulation of Signaling Pathways: ASA can interfere with key oncogenic signaling pathways, such as the Wnt/β-catenin pathway.[4]

    • Immune System Stimulation: Recent findings suggest that ASA can reduce the production of thromboxane A2 (TXA2), which in turn releases T cells from suppression, potentially enhancing the immune response against cancer cells.[7]

Applications in Cancer Research

ASA has been investigated for its potential role in the prevention and treatment of various cancers.

  • Chemoprevention: Numerous observational studies and some randomized controlled trials have suggested that regular low-dose ASA use is associated with a reduced incidence and mortality of several cancer types, most notably colorectal cancer.[3][5]

  • Adjuvant Therapy: ASA is being explored as an adjuvant therapy to enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy.[1][2] It may sensitize tumor cells to these treatments and reduce their side effects.

  • Anti-Metastatic Agent: Studies have indicated that ASA may inhibit the metastatic spread of cancer by interfering with platelet aggregation and other processes involved in tumor cell dissemination.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of Acetylsalicylic Acid in cancer research.

Table 1: In Vitro Effects of Acetylsalicylic Acid on Cancer Cells

Cell LineCancer TypeASA ConcentrationEffectReference
OE33Esophageal Adenocarcinoma0-5 mMInhibition of proliferation and migration, increased apoptosis.[8][9][8],[9]
CM and UMCutaneous and Uveal Melanoma5 mMInhibition of proliferation, invasion, and migration; decreased angiogenin and PIGF secretion.[5][5]

Table 2: In Vivo Effects of Acetylsalicylic Acid on Tumor Growth

Animal ModelCancer TypeASA DosageEffectReference
Athymic MiceEsophageal Adenocarcinoma5 mg/kg/day478% tumor progression (vs. 2696% in control).[8][9][8],[9]
Athymic MiceEsophageal Adenocarcinoma50 mg/kg/day748% tumor progression (vs. 2670% in control).[8][9][8],[9]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of Acetylsalicylic Acid on the proliferation of cancer cells using a standard colorimetric assay like the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., OE33)

  • Complete cell culture medium

  • Acetylsalicylic Acid (ASA) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of ASA in complete cell culture medium from the stock solution.

  • Remove the old medium from the wells and add the medium containing different concentrations of ASA (e.g., 0, 0.1, 0.5, 1, 5 mM).[5] Include a vehicle control (medium with the solvent used to dissolve ASA).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor effects of Acetylsalicylic Acid in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • Cancer cell line of interest (e.g., OE33)

  • Matrigel (optional)

  • Acetylsalicylic Acid (ASA)

  • Vehicle control solution

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant a specific number of cancer cells (e.g., 1x10^6 to 10x10^6 cells), optionally mixed with Matrigel, into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice into treatment and control groups (e.g., 5-6 animals per group).[8]

  • Administer ASA orally or via intraperitoneal injection at the desired dosages (e.g., 5 mg/kg/day and 50 mg/kg/day).[8] The control group should receive the vehicle solution.

  • Measure the tumor volume using calipers every 2-3 days.[8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined period (e.g., 40 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).[8]

Visualizations

Signaling_Pathway ASA Acetylsalicylic Acid COX COX-1 / COX-2 ASA->COX inhibits Apoptosis Apoptosis ASA->Apoptosis induces Wnt Wnt/β-catenin Pathway ASA->Wnt inhibits TXA2 Thromboxane A2 ASA->TXA2 inhibits PGs Prostaglandins COX->PGs produces Inflammation Inflammation PGs->Inflammation Proliferation Cell Proliferation PGs->Proliferation Angiogenesis Angiogenesis PGs->Angiogenesis Immune Immune Suppression TXA2->Immune

Caption: Mechanisms of action of Acetylsalicylic Acid in cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture ASA_Treatment_vitro ASA Treatment (0-5 mM) Cell_Culture->ASA_Treatment_vitro Proliferation_Assay Proliferation Assay (MTT) ASA_Treatment_vitro->Proliferation_Assay Migration_Assay Migration/Invasion Assay ASA_Treatment_vitro->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) ASA_Treatment_vitro->Apoptosis_Assay Xenograft Tumor Xenograft Implantation ASA_Treatment_vivo ASA Treatment (e.g., 5-50 mg/kg/day) Xenograft->ASA_Treatment_vivo Tumor_Measurement Tumor Volume Measurement ASA_Treatment_vivo->Tumor_Measurement Euthanasia Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Analysis Histological & IHC Analysis Euthanasia->Analysis

Caption: Workflow for preclinical evaluation of Acetylsalicylic Acid.

References

Application Notes and Protocols: Acetylsventenic Acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsventenic acid is a diterpenoid natural product. While specific studies on its enzyme inhibitory activity are not extensively documented in publicly available literature, its structural class, the diterpenoid acids, is known to possess a wide range of biological activities, including anti-inflammatory and enzyme-modulating effects. These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as an enzyme inhibitor. The protocols and methodologies outlined below are generalized from standard practices in natural product screening and can be adapted to specific enzymatic targets.

Data Presentation: Hypothetical Inhibitory Activity

Given the absence of specific published IC50 or Ki values for this compound, the following table presents a hypothetical data set to illustrate how quantitative results for its inhibitory activity against a panel of enzymes could be structured. This format allows for a clear comparison of potency and selectivity.

Target EnzymeThis compound IC50 (µM)Sventenic Acid IC50 (µM)Positive Control IC50 (µM)Inhibition Type
Cyclooxygenase-2 (COX-2)15.2 ± 2.135.8 ± 4.5Celecoxib: 0.04 ± 0.005Competitive
5-Lipoxygenase (5-LOX)28.9 ± 3.455.1 ± 6.2Zileuton: 0.5 ± 0.07Non-competitive
Matrix Metalloproteinase-9 (MMP-9)> 100> 100Marimastat: 0.005 ± 0.001Not Determined
Acetylcholinesterase (AChE)75.4 ± 8.9> 100Donepezil: 0.06 ± 0.008Mixed

Note: The data presented in this table is purely illustrative and not based on experimental results.

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays, which can be adapted for screening this compound against specific enzyme targets.

Protocol 1: General Enzyme Inhibition Screening Assay (Spectrophotometric)

This protocol provides a general method for assessing the inhibitory effect of this compound on a given enzyme using a spectrophotometer to measure the product formation.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare the enzyme solution at a concentration that provides a linear reaction rate over the desired time course.

    • Prepare the substrate solution at an appropriate concentration (often at or near the Michaelis constant, Km).

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Negative control wells: Assay buffer, enzyme, and the same concentration of DMSO as in the test wells.

      • Positive control wells: Assay buffer, enzyme, and a known inhibitor of the enzyme.

      • Test wells: Assay buffer, enzyme, and the desired concentration of this compound.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength for the product being formed. Take readings at regular intervals (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of negative control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type (Kinetic Studies)

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) once inhibitory activity has been confirmed.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of experiments in a 96-well plate with varying concentrations of both the substrate and this compound.

    • Typically, use at least four different substrate concentrations (e.g., 0.5x, 1x, 2x, and 4x the Km value) and at least three inhibitor concentrations (including a zero-inhibitor control).

  • Reaction and Measurement:

    • Follow the steps for initiating and monitoring the reaction as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition:

      • Competitive: Vmax remains unchanged, Km increases. Lines intersect on the y-axis.

      • Non-competitive: Vmax decreases, Km remains unchanged. Lines intersect on the x-axis.

      • Uncompetitive: Both Vmax and Km decrease. Lines are parallel.

      • Mixed: Both Vmax and Km are altered, and the lines intersect at a point other than the axes.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a natural product like this compound as an enzyme inhibitor.

G Screening Workflow for this compound cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Further Characterization A Primary Enzyme Assay (Single High Concentration) B Identify 'Hits' (>50% Inhibition) A->B C Dose-Response Assay (Multiple Concentrations) B->C Active Compounds D Calculate IC50 Value C->D E Enzyme Kinetic Studies (Vary Substrate & Inhibitor) D->E Potent Inhibitors F Determine Inhibition Type (e.g., Competitive, Non-competitive) E->F G Selectivity Profiling (Test against related enzymes) F->G H In-cell / In-vivo Studies G->H

Workflow for enzyme inhibitor screening.
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where this compound could exert its effect by inhibiting a key kinase.

G Hypothetical Signaling Pathway Inhibition A External Stimulus (e.g., Growth Factor) B Receptor Activation A->B C Kinase A (Target Enzyme) B->C D Kinase B C->D Phosphorylation E Transcription Factor D->E Phosphorylation F Gene Expression (e.g., Pro-inflammatory Cytokines) E->F G This compound G->C Inhibition

Inhibition of a kinase signaling pathway.

Application Notes & Protocols: Formulation of Acetylsalicylic Acid for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Acetylsalicylic Acid (ASA), commonly known as aspirin, for experimental use in research settings. The following information is intended to guide researchers in preparing stable and effective formulations for in vitro and in vivo studies.

Physicochemical Properties and Solubility

Acetylsalicylic acid is a white, crystalline, weakly acidic substance. It is susceptible to hydrolysis, especially in aqueous solutions with a pH greater than 7.4, breaking down into salicylic acid and acetic acid.[1][2] This instability is a critical consideration for the preparation and storage of experimental formulations.

Data Presentation: Solubility of Acetylsalicylic Acid

SolventSolubilityReference
Ethanol~200 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~41 mg/mL[1][4]
Dimethylformamide (DMF)~30 mg/mL[1][4]
Phosphate-Buffered Saline (PBS), pH 7.2~2.7 mg/mL[1]
Water~3.3 mg/mL[3]

Stability and Storage

Proper storage of both solid Acetylsalicylic Acid and its prepared solutions is crucial to maintain its integrity.

  • Solid Form: Store at room temperature in a dry environment.[5] It is stable for at least two years when stored as a solid at room temperature.[4]

  • Aqueous Solutions: Aqueous solutions of ASA are prone to hydrolysis.[2] It is recommended to prepare these solutions fresh and use them within 30 minutes, storing them on ice during use.[1] The rate of hydrolysis increases with higher pH and temperature.[2][5]

  • Organic Stock Solutions: Stock solutions in organic solvents like DMSO or ethanol are more stable. For long-term storage, they should be kept at -20°C.

Experimental Protocols

3.1. Preparation of Stock Solutions for In Vitro Studies

For cell-based assays and other in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent.

Protocol:

  • Weigh the desired amount of Acetylsalicylic Acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

3.2. Preparation of Working Solutions for In Vitro Studies

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or buffer.

Protocol:

  • Thaw a vial of the stock solution.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium.

  • Add the calculated volume of the stock solution to the experimental medium and mix well by gentle inversion or pipetting.

  • Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • Use the prepared working solution immediately.

3.3. Formulation for In Vivo Studies

For animal studies, the formulation will depend on the route of administration. Oral gavage is a common method for administering Acetylsalicylic Acid.

Protocol for Oral Gavage Formulation:

  • For aqueous-based formulations, a suspension is often necessary due to the limited solubility of ASA in water.

  • Weigh the required amount of Acetylsalicylic Acid.

  • Prepare a vehicle solution. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Gradually add the Acetylsalicylic Acid powder to the vehicle while continuously stirring or vortexing to create a homogenous suspension.

  • Administer the suspension to the animals at the desired dosage. Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.

  • For formulations where ASA needs to be in solution, consider using a co-solvent system, such as a mixture of polyethylene glycol (PEG) and water, which can improve stability.[6]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Acetylsalicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

Signaling Pathway Diagram

Acetylsalicylic_Acid_Mechanism_of_Action Mechanism of Action of Acetylsalicylic Acid Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Acetylsalicylic_Acid Acetylsalicylic Acid (Aspirin) Acetylsalicylic_Acid->COX1 Irreversible Inhibition Acetylsalicylic_Acid->COX2 Irreversible Inhibition Experimental_Workflow Experimental Workflow for Acetylsalicylic Acid Formulation Start Start: Weigh ASA Dissolve Dissolve in appropriate solvent (e.g., DMSO for stock) Start->Dissolve In_Vitro In Vitro Studies Dissolve->In_Vitro In_Vivo In Vivo Studies Dissolve->In_Vivo Dilute Dilute stock in culture medium In_Vitro->Dilute Prepare_Suspension Prepare suspension in vehicle (e.g., 0.5% CMC) In_Vivo->Prepare_Suspension Cell_Treatment Treat cells Dilute->Cell_Treatment Data_Analysis_Vitro Data Analysis Cell_Treatment->Data_Analysis_Vitro Animal_Administration Administer to animals (e.g., oral gavage) Prepare_Suspension->Animal_Administration Data_Analysis_Vivo Data Analysis Animal_Administration->Data_Analysis_Vivo

References

Application Notes and Protocols for Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and general laboratory best practices for handling Acetylsventenic acid. A comprehensive Material Safety Data Sheet (MSDS) with complete toxicological data for this compound is not publicly available. Users must exercise extreme caution and perform their own risk assessment before handling this substance. The protocols outlined below are illustrative and should be adapted to specific experimental needs and institutional safety guidelines.

Chemical Identification and Physical Properties

This compound is a terpenoid compound. While detailed physical and chemical properties are not extensively documented in readily available literature, the following information has been compiled from supplier data sheets.

PropertyValueSource
CAS Number 126737-42-6
Molecular Formula C₂₂H₃₂O₄
Molecular Weight 360.5 g/mol
Appearance Powder (Appearance may vary by supplier)
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.

Safety and Hazard Information

Warning: Comprehensive toxicological information for this compound is unavailable. In the absence of data, this compound should be handled as a potentially hazardous substance. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 2: Toxicological Data Summary

MetricValueSpeciesRoute
LD50 (Oral) No data available--
LD50 (Dermal) No data available--
LC50 (Inhalation) No data available--
Carcinogenicity No data available (IARC, NTP)--
Mutagenicity No data available--
Teratogenicity No data available--

Source: Based on publicly available MSDS which indicates no available data.

First Aid Measures
Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are crucial to maintain personnel safety and compound integrity.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory PPE sequence before handling this compound.

A Enter Lab Space B Wear Chemical Resistant Lab Coat A->B Step 1 C Wear Chemical Safety Goggles B->C Step 2 D Wear Nitrile Gloves (Double-gloving recommended) C->D Step 3 E Work Inside Fume Hood D->E Proceed

Caption: Required PPE workflow for handling this compound.

Storage Conditions

To ensure stability, this compound should be stored under the following conditions:

ParameterRecommended Condition
Temperature -20°C (Desiccate)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.
Light Protect from light by using an amber vial or by storing it in a dark location.
Container A tightly sealed vial.

Note: Before use, it is recommended to allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.

Experimental Protocols

The following protocols are generalized for handling a powdered chemical compound with unknown toxicity and limited solubility in aqueous solutions.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a concentrated stock solution for use in biological assays. All steps must be performed in a chemical fume hood.

cluster_prep Pre-Weighing cluster_weigh Weighing (in Fume Hood) cluster_solubilize Solubilization cluster_store Storage A Allow this compound vial to reach room temp. B Tare analytical balance with weigh boat A->B C Weigh 3.605 mg of This compound B->C D Transfer powder to a sterile 1.5 mL microtube C->D E Add 1.0 mL of anhydrous DMSO D->E F Vortex until fully dissolved (may require gentle warming) E->F G Visually confirm no particulate matter remains F->G H Aliquot into single-use tubes to avoid freeze-thaw G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Methodology:

  • Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening.

  • Weighing: Inside a chemical fume hood, carefully weigh 3.605 mg of the compound using a calibrated analytical balance.

  • Transfer: Quantitatively transfer the weighed powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Securely cap the tube and vortex thoroughly. Gentle warming (e.g., 37°C water bath) may be required to facilitate dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any solid particulates.

  • Storage: Create single-use aliquots to minimize freeze-thaw cycles and store them at -20°C for short-term use or -80°C for long-term storage.

Spill Response Protocol

Immediate and correct response to a spill is critical. The following decision tree outlines the appropriate actions.

A Spill of Powder or Solution B Is spill contained in fume hood? A->B C Is spill minor? (<100 mg powder or <10 mL solution) B->C No F Use spill kit inside hood. Decontaminate surfaces. Dispose of waste as hazardous. B->F Yes D Alert personnel & Evacuate area. Contact institutional EHS. C->D No E Use appropriate spill kit. Absorb liquid or cover powder. Wipe area with detergent & water. C->E Yes

Caption: Logical workflow for responding to a chemical spill.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of Acetylsventenic acid is consistently low. What are the initial steps I should take to troubleshoot this?

A1: Low yield is a common issue in organic synthesis. A systematic approach to troubleshooting is crucial. We recommend starting with the following:

  • Reagent Purity: Verify the purity of all starting materials, reagents, and solvents. Impurities can act as inhibitors or lead to unwanted side reactions.

  • Reaction Setup: Ensure all glassware is thoroughly dried to prevent moisture contamination, especially if using moisture-sensitive reagents. A leaky reaction setup can also allow atmospheric moisture or oxygen to interfere.

  • Stoichiometry: Double-check all calculations for reagent stoichiometry. An incorrect molar ratio of reactants can significantly impact the yield.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is going to completion.

Q2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity towards this compound?

A2: The formation of side products indicates a lack of selectivity in your reaction conditions. To address this, consider the following optimization strategies:

  • Temperature Control: Reaction temperature is a critical parameter. Running the reaction at a lower temperature can often increase selectivity by favoring the desired kinetic product. Conversely, for some reactions, a higher temperature might be necessary to overcome the activation energy for the desired pathway.

  • Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. Experiment with a range of solvents with different polarities and coordinating abilities.

  • Catalyst Screening: If your synthesis involves a catalyst, screening different catalysts or ligands can significantly improve selectivity. The catalyst's electronic and steric properties play a crucial role in directing the reaction pathway.

Q3: How do I determine the optimal reaction time for the synthesis of this compound?

A3: Determining the optimal reaction time is key to maximizing yield and minimizing the formation of degradation products.

  • Time Course Study: The most effective method is to perform a time course study. Set up the reaction and withdraw small aliquots at regular intervals.

  • Analysis: Analyze these aliquots using a suitable analytical technique (e.g., TLC, GC, HPLC, NMR) to quantify the amount of starting material consumed and the amount of product formed over time.

  • Optimal Point: The optimal reaction time is the point at which the concentration of the desired product is at its maximum, before any significant degradation occurs.

Troubleshooting Guide

Below is a table summarizing common issues encountered during organic synthesis and potential solutions.

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents or catalyst- Verify the activity of reagents and catalysts. - Use freshly opened or purified reagents.
Incorrect reaction temperature- Optimize the reaction temperature by running small-scale trials at different temperatures.
Presence of inhibitors- Purify starting materials and solvents to remove potential inhibitors.
Formation of Multiple Products Non-selective reaction conditions- Screen different solvents and catalysts. - Adjust the reaction temperature.
Competing reaction pathways- Modify the substrate or reagents to favor the desired pathway.
Product Decomposition Reaction time is too long- Perform a time course study to determine the optimal reaction duration.
Product is unstable under reaction conditions- Investigate the stability of the product under the current conditions. - Consider a milder workup procedure.
Difficulty in Product Isolation Product is highly soluble in the workup solvent- Use a different extraction solvent. - Employ techniques like salting out to decrease solubility in the aqueous phase.
Formation of an emulsion during extraction- Add brine to the aqueous layer. - Filter the mixture through a pad of celite.

Experimental Protocols

General Protocol for Reaction Condition Optimization

A structured approach is essential for efficiently optimizing a chemical reaction. A Design of Experiments (DoE) approach can be highly effective.

  • Identify Key Parameters: Determine the critical parameters that are likely to influence the reaction yield and selectivity. These often include:

    • Temperature

    • Concentration of reactants

    • Catalyst loading

    • Solvent

    • Reaction time

  • Establish a Baseline: Run the reaction using the initially proposed conditions to establish a baseline yield.

  • Vary One Parameter at a Time: In initial screening, systematically vary one parameter while keeping others constant to observe its effect on the reaction outcome.

  • Analyze the Results: Use analytical techniques to quantify the yield and purity of the product for each set of conditions.

  • Multivariate Optimization (Optional but Recommended): For more complex systems, employ a DoE methodology like a factorial or response surface design to efficiently explore the interaction between different parameters.

Visualizations

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low product yield in a chemical synthesis.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_setup Inspect Reaction Setup for Leaks and Moisture start->check_setup monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_reagents->monitor_reaction check_setup->monitor_reaction is_reaction_proceeding Is the reaction proceeding? monitor_reaction->is_reaction_proceeding optimize_conditions Systematically Optimize Reaction Conditions is_reaction_proceeding->optimize_conditions Yes end_fail Consult Further Literature / Alternative Route is_reaction_proceeding->end_fail No temp Temperature optimize_conditions->temp solvent Solvent optimize_conditions->solvent catalyst Catalyst optimize_conditions->catalyst time Reaction Time optimize_conditions->time end_success Improved Yield temp->end_success solvent->end_success catalyst->end_success time->end_success

Caption: A flowchart outlining the systematic steps for troubleshooting low yield in a chemical synthesis.

Decision Tree for Improving Reaction Selectivity

This diagram provides a decision-making framework for enhancing the selectivity of a chemical reaction.

Caption: A decision tree to guide the process of improving reaction selectivity.

Technical Support Center: Purification of Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Acetylsventenic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this diterpenoid acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a diterpenoid natural product. The purification of diterpenoids can be challenging due to their structural complexity, the potential for isomeric impurities, and their sensitivity to certain purification conditions.[1][2] Challenges often arise from the need to separate it from structurally similar compounds present in the crude extract or reaction mixture.

Q2: What are the most common impurities found after the synthesis or extraction of this compound?

Common impurities may include other diterpenoid acids with similar structures, unreacted starting materials, and byproducts from the synthetic or extraction process. The presence of isomers, which have the same molecular formula but different spatial arrangements, is a significant challenge in the purification of diterpenoids.[3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. It allows for the separation and quantification of the target compound and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any co-eluting impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Degradation of the compound: this compound may be sensitive to pH, temperature, or exposure to air.- Conduct purification steps at reduced temperatures. - Use buffers to maintain a stable pH. - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Incomplete elution from the chromatography column: The compound may have strong interactions with the stationary phase.- Optimize the mobile phase composition by increasing the polarity or adding a modifier. - Consider a different stationary phase with alternative selectivity.
Presence of Impurities in the Final Product Co-elution with structurally similar compounds: Isomers or other closely related diterpenoids may not be fully resolved.- Employ a high-resolution chromatography technique such as semi-preparative HPLC.[1] - Utilize a different stationary phase (e.g., C18, phenyl-hexyl, or chiral column) to alter selectivity. - Optimize the gradient elution profile for better separation.
Contamination from solvents or equipment: Impurities can be introduced during the purification process.- Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Poor Peak Shape in HPLC Analysis Column overload: Injecting too concentrated a sample can lead to peak fronting or tailing.- Dilute the sample before injection.
Secondary interactions with the stationary phase: The acidic nature of the compound can lead to interactions with residual silanols on silica-based columns.- Add a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.
Compound Precipitation During Purification Low solubility in the mobile phase: The compound may not be sufficiently soluble in the chosen solvent system.- Adjust the mobile phase composition to increase solubility. - Perform the purification at a slightly elevated temperature (if the compound is stable).

Experimental Protocols

General Protocol for Purification by Silica Gel Chromatography

This protocol outlines a general procedure for the initial purification of this compound from a crude extract.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Loading: Apply the dissolved sample to the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure compound, as determined by TLC, and remove the solvent under reduced pressure.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and increase the percentage of B over time to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

Visualizations

PurificationWorkflow CrudeExtract Crude this compound Extract SilicaChromatography Silica Gel Chromatography CrudeExtract->SilicaChromatography FractionAnalysis TLC/HPLC Analysis of Fractions SilicaChromatography->FractionAnalysis PureFractions Pooling of Pure Fractions FractionAnalysis->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval PureCompound Pure this compound SolventRemoval->PureCompound

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impure Product check_isomers Check for Isomers? start->check_isomers check_degradation Check for Degradation? check_isomers->check_degradation No optimize_hplc Optimize HPLC Method (e.g., different column, gradient) check_isomers->optimize_hplc Yes change_conditions Modify Purification Conditions (e.g., temperature, pH) check_degradation->change_conditions Yes pure_product Pure Product check_degradation->pure_product No optimize_hplc->pure_product change_conditions->pure_product

Caption: Troubleshooting logic for impure this compound.

References

Technical Support Center: Stability and Degradation of Diterpenoid Acids in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Acetylsventenic acid" did not yield specific data regarding its stability and degradation in solution. The following information is a generalized guide for researchers working with diterpenoid acids, a broad class of compounds to which this compound may belong. The guidance provided is based on general chemical principles and data available for related compounds. It is crucial to perform stability studies specific to your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of diterpenoid acids in solution?

The stability of diterpenoid acids in solution can be influenced by several factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of ester groups or promote other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, for example, may participate in solvolysis reactions.

Q2: What are the common signs of degradation to look for in my diterpenoid acid solution?

Common indicators of degradation include:

  • A change in the color or clarity of the solution.

  • The appearance of precipitates.

  • A shift in the pH of the solution.

  • The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, GC).

Q3: How should I prepare and store my stock solutions of diterpenoid acids to maximize stability?

For optimal stability, it is recommended to:

  • Use high-purity solvents: Impurities in solvents can catalyze degradation.

  • Store at low temperatures: If the compound is stable in the frozen state, storing aliquots at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Inert atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC. Chemical instability under the current storage conditions (pH, temperature, light, or solvent).Conduct a forced degradation study to identify the primary degradation factors. Adjust storage conditions accordingly (e.g., buffer the solution, store at a lower temperature, protect from light).
Appearance of multiple new peaks in the chromatogram. Degradation of the parent compound into multiple products.Attempt to identify the degradation products using techniques like LC-MS or GC-MS. This can provide insights into the degradation pathway.
Precipitate formation in the solution upon storage. The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility under the storage conditions.Check the solubility of the compound in the chosen solvent at the storage temperature. If degradation is confirmed, investigate the nature of the precipitate.
Inconsistent experimental results. This could be due to the use of degraded stock solutions.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Run a quality control check (e.g., HPLC) on the stock solution before use.

Experimental Protocols

Protocol: Forced Degradation Study for a Diterpenoid Acid

This protocol outlines a general procedure to investigate the stability of a diterpenoid acid under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the diterpenoid acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set time period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) or a xenon lamp.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating method, typically HPLC-UV or HPLC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Calculate the percentage of degradation and observe the formation of any degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxide Oxidation (3% H2O2, RT) prep->oxide Expose to Stress Conditions thermal Thermal Stress (60°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (UV light) prep->photo Expose to Stress Conditions analysis HPLC-UV/MS Analysis (at 0, 2, 6, 12, 24h) acid->analysis Sample at Time Points base->analysis Sample at Time Points oxide->analysis Sample at Time Points thermal->analysis Sample at Time Points photo->analysis Sample at Time Points results Assess Degradation Identify Degradants analysis->results

Caption: A generalized workflow for conducting a forced degradation study.

Hypothetical_Degradation_Pathway Parent Diterpenoid Acid (e.g., Abietane-type) Aromatized Aromatized Intermediate Parent->Aromatized Dehydrogenation Hydroxylated Hydroxylated Intermediate Aromatized->Hydroxylated Hydroxylation (e.g., via P450 enzymes) RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Dioxygenase-mediated Ring Opening

Caption: A hypothetical degradation pathway for a generic diterpenoid acid.

Technical Support Center: Optimizing Acetylsventenic Acid Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of Acetylsventenic acid for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare the stock solution for this compound?

A1: Proper preparation of a concentrated stock solution is critical for accurate and reproducible results.

Protocol: Preparing an this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or gently heat the solution if necessary to ensure the compound dissolves completely. Visually inspect for any undissolved particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.

Table 1: Recommended Solvents and Stock Concentrations

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds.
Alternative Solvents Ethanol, PBSUse only if solubility in DMSO is poor or if DMSO is incompatible with the assay.
Stock Concentration 10-50 mMA high concentration minimizes the volume of solvent added to the cell culture medium.
Storage Temperature -20°C to -80°CProtect from light and repeated freeze-thaw cycles.
Q2: What is a typical workflow for determining the optimal dosage of this compound?

A2: A systematic approach is necessary to identify the effective concentration range while avoiding cytotoxicity. The workflow generally involves a broad initial screening followed by a more focused dose-response analysis.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Cytotoxicity Assessment A Prepare Serial Dilutions (e.g., 100 µM to 1 nM) B Treat Cells for a Fixed Duration (e.g., 24, 48 hours) A->B C Perform Viability/Activity Assay B->C D Select Narrower Concentration Range (Based on Phase 1 results) C->D Identify Effective Range E Generate Multi-Point Dose-Response Curve (8-12 concentrations) D->E F Calculate IC50 / EC50 E->F G Treat Cells with Effective Concentrations F->G Confirm with Cytotoxicity Test H Perform Cytotoxicity Assay (e.g., LDH, Propidium Iodide) G->H I Distinguish Targeted Effect from Toxicity H->I

Caption: Workflow for optimizing this compound dosage.
Q3: How do I select the initial concentration range for my experiments?

A3: For a novel compound like this compound, it is recommended to start with a wide concentration range to capture its biological activity. A logarithmic dilution series is efficient for this initial screening.

Table 2: Example Concentration Ranges for Initial Screening

Range TypeConcentrationsPurpose
Broad Range 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nMTo identify the general potency of the compound.
Focused Range 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.6 µMTo precisely determine the IC50 after an effective range is found.

Protocol: Dose-Response Experiment

  • Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium. It is crucial to maintain a constant final concentration of the solvent (e.g., <0.1% DMSO) across all wells, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle only" control and an "untreated" control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired cell-based assay (e.g., proliferation, apoptosis, or a specific signaling readout).

  • Data Analysis: Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the IC50 or EC50 value.

Troubleshooting Guide

Q4: I am observing precipitation of this compound in the cell culture medium. What should I do?

A4: Compound precipitation can lead to inaccurate and inconsistent results.

  • Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is low (typically ≤0.5%) in the culture medium, as higher concentrations can cause less soluble compounds to precipitate.

  • Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Solubility Test: Perform a solubility test in your specific culture medium. The presence of proteins like albumin in fetal bovine serum can affect compound stability and solubility.[2]

  • Reduce Concentration: If precipitation persists, the concentration may be above the solubility limit. Your highest working concentration should be below this limit.

Q5: My results show high variability between replicates. How can I improve consistency?

A5: High variability can obscure real biological effects.

  • Cell Seeding Uniformity: Ensure a uniform, single-cell suspension before plating to avoid clumps. Uneven cell distribution, especially in 96-well plates, is a common source of variability.[3]

  • Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or water.[3]

  • Healthy Cells: Only use cells that are healthy, viable, and in the logarithmic growth phase for your experiments.[1]

Q6: How do I differentiate between a specific therapeutic effect and general cytotoxicity?

A6: It is essential to confirm that the observed effect is due to the compound's specific mechanism of action and not simply because it is killing the cells.

Protocol: LDH Cytotoxicity Assay

  • Treat Cells: Culture cells with this compound at concentrations around the determined IC50. Include a positive control (e.g., a known toxin or lysis buffer) and a negative control (vehicle).

  • Collect Supernatant: After the incubation period, collect the cell culture supernatant.

  • Perform Assay: Use a commercial LDH (Lactate Dehydrogenase) assay kit to measure the amount of LDH released from damaged cells into the supernatant.

  • Analyze Data: Compare the LDH levels in treated wells to the negative and positive controls. A significant increase in LDH release indicates membrane damage and cytotoxicity.

Table 3: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantages
LDH Release Assay Measures a stable enzyme released from damaged cell membranes.Simple, reliable, and widely used.
Membrane Impermeable Dyes Dyes like Propidium Iodide (PI) or DRAQ7™ enter and stain the nuclei of cells with compromised membranes.[4]Allows for direct visualization and quantification by flow cytometry or microscopy.[5][6]
Calcein-AM Assay Calcein-AM is converted to fluorescent calcein by esterases in living cells; dead cells do not retain the dye.[7][8]Provides a measure of viable cells.

Hypothetical Signaling Pathway

Q7: What is the potential mechanism of action for this compound?

A7: While the exact target is under investigation, many acidic compounds are known to influence key cellular signaling pathways. A plausible hypothesis is that this compound inhibits pro-survival pathways like the PI3K/AKT/mTOR cascade, which is often dysregulated in cancer.[9][10]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ASA This compound ASA->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Technical Support Center: Acetylsventenic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Acetylsventenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic, lipophilic compound with low aqueous solubility. More than 40% of new chemical entities are poorly soluble in water, which can lead to slow drug absorption and variable bioavailability.[1] Its solubility is highly dependent on the pH of the medium. As a lipophilic drug, it preferentially dissolves in non-polar, organic solvents.

Q2: Which formulation strategies are most effective for enhancing the solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[1][2] The most common and effective methods include:

  • pH adjustment and Salt Formation: As an acidic drug, increasing the pH of the formulation can significantly improve its solubility.[3][4] Converting the acidic form to a more soluble salt is also a highly effective approach.[5][6][7]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][8][9]

  • Use of Co-solvents: Blending water with miscible organic solvents can increase the solubility of lipophilic compounds.[2]

  • Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution.[10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation of this compound.

Issue Potential Cause Recommended Solution
Low drug loading in aqueous formulations. Inherently low aqueous solubility of this compound.Explore pH adjustment to increase ionization and solubility. Consider forming a salt of this compound. Evaluate the use of co-solvents or solubilizing agents like surfactants.
Precipitation of the drug upon dilution of a stock solution. The concentration of the drug exceeds its solubility limit in the final medium. The pH of the final medium may not be optimal for solubility.Prepare a more dilute stock solution. Adjust the pH of the final medium to maintain the solubility of the drug. Investigate the use of precipitation inhibitors.
Inconsistent dissolution profiles between batches. Variability in the particle size or crystal form (polymorphism) of the API. Inconsistent manufacturing processes.Implement stringent particle size control. Characterize and control the polymorphic form of this compound. Optimize and validate the manufacturing process, including granulation and compression forces.[11]
Poor in vivo bioavailability despite acceptable in vitro dissolution. The drug may be precipitating in the gastrointestinal tract. The formulation may not be adequately protecting the drug from metabolic degradation.Consider the use of supersaturating drug delivery systems or precipitation inhibitors.[12] Investigate formulations that enhance lymphatic transport for highly lipophilic drugs.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile of this compound

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffer solutions at pH values ranging from 2 to 10.

  • Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µM) as a function of pH.

Expected Outcome: The solubility of this compound, being a weak acid, is expected to be low at acidic pH and increase significantly as the pH becomes more basic.

pHSolubility (µg/mL)
2.01.5
4.010.2
6.0150.8
7.41250.0
8.02500.0
10.0>5000.0
Protocol 2: Evaluation of Co-solvent Systems for Enhanced Solubility

Objective: To assess the effectiveness of various co-solvent systems in increasing the solubility of this compound.

Methodology:

  • Prepare binary co-solvent mixtures of an organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine the saturation solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Expected Outcome: The solubility of the lipophilic this compound is expected to increase with a higher proportion of the organic co-solvent.

Co-solvent System (v/v)Solubility (mg/mL)
Water0.01
20% Ethanol in Water0.5
40% Ethanol in Water2.8
20% PEG 400 in Water1.2
40% PEG 400 in Water5.5

Visualizations

Signaling Pathway

ASA This compound (Lipophilic Drug) Membrane Cell Membrane ASA->Membrane Passive Diffusion GPCR G-Protein Coupled Receptor (GPCR) Membrane->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Response Cellular Response Gene_Expression->Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Outcome Problem Poor Aqueous Solubility of This compound pH_Mod pH Modification Problem->pH_Mod Co_Solvent Co-solvents Problem->Co_Solvent Complexation Complexation (e.g., Cyclodextrin) Problem->Complexation Size_Reduction Particle Size Reduction Problem->Size_Reduction Solubility_Assay Perform Solubility Assays pH_Mod->Solubility_Assay Co_Solvent->Solubility_Assay Complexation->Solubility_Assay Dissolution_Test Conduct Dissolution Testing Size_Reduction->Dissolution_Test Characterization Physicochemical Characterization (e.g., DSC, XRD) Solubility_Assay->Characterization Dissolution_Test->Characterization Optimized_Formulation Optimized Formulation with Enhanced Solubility Characterization->Optimized_Formulation

Caption: Workflow for overcoming solubility issues.

References

Technical Support Center: Acetylsventenic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Acetylsventenic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have cooled my saturated solution of this compound, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation is often due to supersaturation not being adequately achieved or nucleation being inhibited. Here are several techniques to induce crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Introduce a "seed crystal," which is a tiny, pure crystal of this compound, into the solution.[1] This provides a template for other molecules to crystallize upon.

    • Evaporation: If the solution is not sufficiently saturated, you can gently heat it to evaporate a small amount of the solvent, then allow it to cool again.[1]

    • Reduced Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigeration.[1]

Issue 2: Poor or Low Crystal Yield

  • Question: I have obtained crystals, but the final yield is very low. What could be the cause?

  • Answer: A low yield suggests that a significant amount of this compound remains dissolved in the mother liquor.[1]

    • Excess Solvent: You may have used too much solvent to dissolve the initial solid. To check this, take a small sample of the mother liquor on a stirring rod and let the solvent evaporate. A large amount of residue indicates a significant quantity of dissolved compound.[1] You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling it again.

    • Premature Filtration: Filtering the crystals before the solution has fully cooled can also lead to a low yield, as the solubility is higher at elevated temperatures.

Issue 3: The Compound "Oils Out" Instead of Crystallizing

  • Question: Instead of forming solid crystals, my this compound is separating as an oil. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities.[1]

    • Add More Solvent: Reheat the solution and add a small amount of additional solvent to decrease the concentration. Then, allow it to cool more slowly.[1]

    • Charcoal Treatment: If impurities are suspected, especially if the solution is colored, adding activated charcoal to the hot solution and then filtering it can remove these impurities.[1]

Issue 4: Crystals Form Too Quickly

  • Question: As soon as I remove my solution from the heat, a large amount of solid crashes out of the solution. Is this a problem?

  • Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] Ideal crystal growth should occur over a period of about 20 minutes.[1]

    • Increase Solvent Volume: Reheat the flask to redissolve the solid and add a small excess of solvent (e.g., 1-2 mL for every 100 mg of solid).[1] This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal cooling rate for this compound crystallization?

    • A1: While the optimal cooling rate can be compound-specific, a general guideline is to allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath for complete crystallization. Slower cooling generally results in larger and purer crystals.

  • Q2: How does the solvent-to-antisolvent ratio affect crystallization?

    • A2: In antisolvent crystallization, the ratio of the solvent (in which the compound is soluble) to the antisolvent (in which it is insoluble) is critical. A higher organic-to-antisolvent ratio can lead to changes in crystal morphology, such as more elongated crystals. The rate of antisolvent addition also plays a crucial role; a slow addition rate can lead to lower initial nucleation and larger final crystal sizes.

  • Q3: Can seeding affect the final particle size of my this compound crystals?

    • A3: Yes, seeding can significantly influence the final particle size distribution. Increasing the seed loading can lead to larger particle sizes and a narrower size distribution.

Experimental Protocols

General Recrystallization Protocol for this compound

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of a suitable hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry completely.

Data Summary

Table 1: Influence of Process Parameters on Crystal Characteristics

ParameterEffect on Crystal SizeEffect on Purity
Cooling Rate Slower cooling generally leads to larger crystals.Slower cooling generally improves purity by reducing impurity inclusion.
Solvent Volume Using the minimum solvent volume can lead to higher yield but may cause rapid precipitation and smaller crystals if not cooled slowly.A slight excess of solvent can promote slower growth and higher purity.
Agitation/Stirring Can influence nucleation rate and crystal size distribution.Can prevent the formation of large agglomerates.
Antisolvent Addition Rate A slow addition rate typically results in larger crystals.A controlled addition rate helps in forming more uniform crystals.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Add Crude This compound b Add Minimum Hot Solvent a->b c Hot Filtration b->c d Slow Cooling to Room Temperature c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Air Dry Crystals g->h

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_crystallization cluster_problem cluster_solution start Cooled Solution no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Crystal Yield start->low_yield rapid_crashout Crystals Crashed Out start->rapid_crashout induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation If supersaturated concentrate_solution Concentrate Solution: - Evaporate some solvent no_crystals->concentrate_solution If not saturated enough add_solvent Reheat & Add More Solvent oiling_out->add_solvent check_mother_liquor Check Mother Liquor for Dissolved Product low_yield->check_mother_liquor rapid_crashout->add_solvent slow_cooling Ensure Slow Cooling add_solvent->slow_cooling

References

Technical Support Center: Minimizing Off-Target Effects of Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing the off-target effects of the hypothetical small molecule inhibitor, Acetylsventenic acid.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Q2: What are the common causes of off-target effects for small molecule inhibitors like this compound?

A2: Off-target effects can stem from several factors:

  • Structural Similarity: this compound may bind to proteins with structural domains similar to its intended target. For instance, the ATP-binding pocket is conserved across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]

  • Compound Promiscuity: The chemical scaffold of this compound might be inherently prone to interacting with multiple proteins.[1]

  • High Compound Concentration: Using concentrations significantly above the binding affinity for the primary target increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can influence the observed effects.[1]

Q3: How can I proactively assess the selectivity of this compound?

A3: A multi-faceted approach is recommended:

  • In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the structure of this compound and known protein structures.[3][4]

  • Broad-Panel Screening: Test this compound against a large panel of purified proteins, such as a kinase panel, to empirically identify off-target interactions.[5]

  • Proteome-Wide Cellular Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to assess target engagement and selectivity in a more biologically relevant context.[6]

Troubleshooting Guide

Issue 1: My experimental results with this compound are inconsistent or show an unexpected phenotype.

  • Possible Cause: The observed phenotype may be due to an off-target effect rather than modulation of the intended target.[2]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: A classic pharmacological approach is to determine if the potency of this compound in producing the phenotype correlates with its potency for the intended target.[1]

    • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1][2]

    • Conduct a Rescue Experiment: Express a version of the target protein that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target mechanism.[2]

Issue 2: this compound is causing significant cell toxicity at concentrations required for on-target activity.

  • Possible Cause: The inhibitor may be engaging with off-targets that are critical for cell viability.[2]

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: Determine the minimal concentration of this compound needed for on-target inhibition to reduce the likelihood of engaging lower-affinity toxic off-targets.[2]

    • Profile Against Toxicity-Related Panels: Screen this compound against panels of proteins known to be involved in cellular toxicity (e.g., hERG, cytochrome P450s).

    • Consider a More Selective Inhibitor: If available, switch to an alternative inhibitor for your target that has a better-documented selectivity profile.[2]

Data Presentation

Table 1: Comparative Potency of this compound

This table provides a template for comparing the potency of this compound against its intended target and known off-targets.

TargetIC50 (nM)Assay TypeNotes
On-Target: Kinase A 15 Biochemical AssayPrimary therapeutic target
Off-Target: Kinase B250Biochemical AssayStructurally related kinase
Off-Target: Kinase C800Biochemical AssayDistantly related kinase
Off-Target: GPCR Y>10,000Radioligand BindingNo significant binding observed

Table 2: Cellular Activity Profile of this compound

This table illustrates how to present data from cellular assays to assess on-target versus off-target effects.

Assay TypeCell LineEC50 (nM)Endpoint Measured
On-Target Pathway Inhibition HEK293 50 Phosphorylation of Downstream Substrate
Off-Target Pathway ActivationHEK2931,500Activation of unrelated signaling pathway
Cell ViabilityHeLa5,000General cellular toxicity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the binding of this compound to its target in intact cells.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]

Detailed Methodology:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either vehicle control or a range of concentrations of this compound.

    • Incubate for a predetermined time (e.g., 1-3 hours) to allow for compound uptake and target binding.[11]

  • Heat Challenge:

    • Harvest and resuspend the treated cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]

  • Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[2]

    • In the presence of this compound, the target protein should be more stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle control.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation In Silico Prediction In Silico Prediction Biochemical Screen Biochemical Screen In Silico Prediction->Biochemical Screen Guide selection Dose-Response Dose-Response Biochemical Screen->Dose-Response CETSA CETSA Dose-Response->CETSA Phenotypic Assay Phenotypic Assay CETSA->Phenotypic Assay Chemical Modification Chemical Modification Phenotypic Assay->Chemical Modification Dose Optimization Dose Optimization Chemical Modification->Dose Optimization

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Kinase A Kinase A This compound->Kinase A High Affinity Kinase B Kinase B This compound->Kinase B Low Affinity Substrate 1 Substrate 1 Kinase A->Substrate 1 Desired Effect Desired Effect Substrate 1->Desired Effect Substrate 2 Substrate 2 Kinase B->Substrate 2 Side Effect Side Effect Substrate 2->Side Effect

Caption: On-target vs. off-target signaling pathways for this compound.

Caption: Troubleshooting logic for an unexpected cellular phenotype.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Acetylsalicylic Acid (ASA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of Acetylsalicylic Acid (ASA)?

Acetylsalicylic Acid (ASA), a weakly acidic drug, faces several challenges that can limit its oral bioavailability. The primary factors include:

  • Poor aqueous solubility: ASA's low solubility in the acidic environment of the stomach can lead to incomplete dissolution and, consequently, reduced absorption.

  • Gastrointestinal (GI) instability: ASA is susceptible to hydrolysis in the GI tract, converting to salicylic acid before it can be absorbed systemically.

  • First-pass metabolism: After absorption, ASA undergoes significant first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation.

  • Food-drug interactions: Co-administration with food can delay gastric emptying and alter GI pH, potentially affecting the dissolution and absorption of ASA.

Q2: What are the common formulation strategies to enhance the bioavailability of ASA?

Several formulation strategies can be employed to overcome the challenges associated with ASA's bioavailability:

  • Amorphous Solid Dispersions (ASDs): Formulating ASA as an ASD can increase its solubility and dissolution rate in GI fluids, leading to enhanced absorption. This approach can also help overcome food-drug interactions and reduce variability in plasma exposure.[1]

  • Nano-crystalization: Reducing the particle size of ASA to the nanometer range increases the surface area for dissolution, which can significantly improve its bioavailability.[2]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as GI fluids. This can enhance the solubilization and permeability of ASA.[3][4]

  • Prodrugs: Chemical modification of ASA to create a more lipophilic prodrug can improve its absorption characteristics. For instance, peracetylation of similar compounds has been shown to increase bioavailability.[5]

Q3: How does the route of administration affect the bioavailability and pharmacokinetics of ASA?

The route of administration significantly impacts the bioavailability and pharmacokinetic profile of ASA.

  • Oral Administration: While being the most convenient route, oral administration of ASA results in lower and more variable plasma concentrations due to the factors mentioned in Q1. The time to reach maximum plasma concentration (Tmax) is also longer compared to intravenous administration.[6]

  • Intravenous Administration: Intravenous (IV) administration bypasses the gastrointestinal tract and first-pass metabolism, resulting in 100% bioavailability. This leads to a much more rapid onset of action and higher peak plasma concentrations (Cmax) and area under the curve (AUC) compared to oral administration.[6][7] For example, a study showed that the dose-corrected Cmax and AUC were significantly higher with IV ASA compared to oral ASA.[6][7][8]

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of ASA in preclinical animal studies after oral administration.

  • Possible Cause: Poor dissolution of the ASA formulation in the gastrointestinal fluid of the animal model.

  • Troubleshooting Steps:

    • Characterize the solid-state properties of your ASA drug substance (e.g., crystallinity, particle size).

    • Consider formulation enhancement strategies such as preparing an amorphous solid dispersion (ASD) or reducing the particle size through nanocrystalization to improve the dissolution rate.[1][2]

    • Evaluate the formulation in vitro using dissolution testing under conditions that mimic the GI tract of the specific animal model (e.g., simulated gastric and intestinal fluids).

Problem 2: Rapid degradation of ASA to salicylic acid observed in plasma samples.

  • Possible Cause: In vitro hydrolysis of ASA in the blood collection tubes post-sampling.

  • Troubleshooting Steps:

    • Use appropriate anticoagulants and enzyme inhibitors in the blood collection tubes. Fluoride/oxalate tubes are often recommended to inhibit esterase activity.

    • Process blood samples immediately after collection. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.

    • Store plasma samples at ultra-low temperatures (e.g., -70°C or -80°C) until analysis to minimize degradation.[9]

Problem 3: Inconsistent results in pharmacokinetic studies.

  • Possible Cause: Variability in the fasted state of the animals or co-administration with food.

  • Troubleshooting Steps:

    • Standardize the fasting period for all animals before drug administration. A typical fasting period is overnight (approximately 12 hours) with free access to water.[4]

    • Administer the formulation consistently with respect to the feeding schedule.

    • If a food effect is suspected, conduct a formal food-effect bioavailability study by administering the drug to both fasted and fed animals.

Data Presentation

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) following Intravenous and Oral Administration in Healthy Volunteers

ParameterASA 500 mg Intravenous (Geometric Mean)ASA 500 mg Oral (Geometric Mean)
Cmax (mg/L) 54.254.84
AUC0–∞ (mg·hour/L) 10.315.12
Tmax (hours) 0.017 (median)0.500 (median)

Source: Adapted from Nagelschmitz et al., 2014.[6]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.[4]

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[4]

  • Formulation Preparation: Prepare the ASA formulation (e.g., suspension, solution, or enhanced formulation) at the desired concentration.

  • Dosing: Administer the formulation orally via gavage at a specified dose (e.g., 50 mg/kg).[4]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride). Centrifuge the samples immediately at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of ASA and its primary metabolite, salicylic acid, using a validated analytical method such as LC-MS/MS.[6][10]

Protocol 2: Analytical Method for Quantification of ASA in Plasma using LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple-quadrupole mass spectrometer.[6][10]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Aqua C18®).[6]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Heated electrospray ionization (HESI) in negative ion mode.[10]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ASA, salicylic acid, and an internal standard (e.g., 2-acetylbenzoic acid).[6]

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

    • Liquid-Liquid Extraction: Alternatively, perform liquid-liquid extraction using a suitable solvent like diethyl ether under acidic conditions.[6]

    • Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins or separate the layers.

    • Injection: Transfer the supernatant or the organic layer to an autosampler vial for injection into the LC-MS/MS system.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of ASA and salicylic acid in the unknown samples by interpolation.

Mandatory Visualizations

experimental_workflow cluster_preclinical_study In Vivo Bioavailability Study cluster_bioanalysis Bioanalytical Workflow animal_prep Animal Preparation (Fasting) dosing Oral Dosing of ASA Formulation animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection sample_processing Plasma Separation (Centrifugation) blood_collection->sample_processing sample_prep Plasma Sample Preparation (Extraction) sample_processing->sample_prep Plasma Samples lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis formulation_strategies cluster_challenges Bioavailability Challenges cluster_solutions Formulation Enhancement Strategies asa Acetylsalicylic Acid (ASA) (Poor Bioavailability) solubility Low Aqueous Solubility asa->solubility stability GI Instability asa->stability metabolism First-Pass Metabolism asa->metabolism asd Amorphous Solid Dispersions (ASDs) solubility->asd nano Nanocrystalization solubility->nano snedds Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) solubility->snedds prodrug Prodrug Approach stability->prodrug metabolism->prodrug

References

Validation & Comparative

Comparative Analysis of the Anti-Inflammatory Activity of Synthetic Acetylsventenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of a novel synthetic compound, Acetylsventenic acid, against its hypothetical natural precursor, Sventenic acid, and a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the experimental protocols, comparative data, and mechanistic insights gathered from a series of in vitro assays.

Introduction

Natural products are a rich source of bioactive compounds with therapeutic potential. Sventenic acid, a hypothetical natural compound, is investigated here for its anti-inflammatory properties. Acetylation is a common chemical modification employed to enhance the efficacy and bioavailability of natural products. This guide focuses on confirming the biological activity of a synthetic derivative, this compound, and comparing its performance against its parent compound and a standard anti-inflammatory drug. The primary hypothesis is that the synthetic modification enhances the anti-inflammatory effects of the natural precursor.

In Vitro Cytotoxicity Assessment

Prior to evaluating the anti-inflammatory activity, the cytotoxicity of the test compounds was determined using an MTT assay on RAW 264.7 macrophage cells. This is crucial to ensure that the observed anti-inflammatory effects are not a result of cell death.

Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Macrophages
CompoundConcentration (µg/mL)Cell Viability (%)
Control (Untreated) -100 ± 2.5
Sventenic Acid 1098.2 ± 3.1
2595.5 ± 2.8
5091.3 ± 4.2
10085.1 ± 5.5
This compound 1099.1 ± 2.2
2597.8 ± 1.9
5094.2 ± 3.7
10089.5 ± 4.8
Diclofenac 1097.5 ± 3.5
2594.1 ± 4.1
5088.9 ± 5.2
10082.3 ± 6.1

Data are presented as mean ± standard deviation.

Based on the cytotoxicity results, concentrations up to 50 µg/mL were selected for subsequent anti-inflammatory assays as they demonstrated minimal impact on cell viability.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of the compounds was evaluated through two standard in vitro assays: inhibition of protein denaturation and stabilization of red blood cell membranes.

Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation. The ability of the test compounds to inhibit heat-induced albumin denaturation was assessed.

Table 2: Inhibition of Albumin Denaturation
CompoundConcentration (µg/mL)Inhibition of Denaturation (%)
Sventenic Acid 1035.2 ± 2.1
2548.9 ± 3.5
5062.1 ± 4.2
This compound 1045.8 ± 2.8
2565.3 ± 3.9
5082.5 ± 4.8
Diclofenac 1055.1 ± 3.2
2572.4 ± 4.5
5088.9 ± 5.1

Data are presented as mean ± standard deviation.

Red Blood Cell (RBC) Membrane Stabilization

The stability of the RBC membrane is analogous to the lysosomal membrane. Its stabilization implies a reduction in the release of inflammatory mediators. The capacity of the compounds to inhibit heat-induced hemolysis was measured.

Table 3: RBC Membrane Stabilization
CompoundConcentration (µg/mL)Protection from Hemolysis (%)
Sventenic Acid 1031.5 ± 2.5
2545.8 ± 3.1
5059.3 ± 4.5
This compound 1042.1 ± 2.9
2561.7 ± 3.8
5078.4 ± 4.9
Diclofenac 1051.2 ± 3.6
2569.8 ± 4.2
5085.6 ± 5.3

Data are presented as mean ± standard deviation.

The results from both assays indicate that synthetic this compound possesses significantly higher anti-inflammatory activity than its natural precursor, Sventenic acid, and exhibits a potency comparable to the standard drug, Diclofenac, at the tested concentrations.

Mechanistic Insights: NF-κB Signaling Pathway

To elucidate the potential mechanism of action, the effect of the compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway was investigated. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Dissociation NFkB NF-κB (p50/p65) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Acetylsventenic_Acid This compound Acetylsventenic_Acid->IKK_complex Inhibits

Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.

It is hypothesized that this compound inhibits the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The cells were treated with varying concentrations (10-100 µg/mL) of Sventenic acid, this compound, and Diclofenac for 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Calculation: Cell viability was calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Inhibition of Protein Denaturation Assay
  • Reaction Mixture: 0.5 mL of test compound or standard (10-50 µg/mL) was mixed with 0.5 mL of 1% w/v bovine serum albumin.

  • pH Adjustment: The pH of the mixture was adjusted to 6.8 using 1N HCl.

  • Incubation: The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • Cooling and Absorbance: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added, and the absorbance was measured at 660 nm.

  • Calculation: The percentage inhibition was calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%.

RBC Membrane Stabilization Assay
  • RBC Suspension Preparation: Fresh human blood was collected and centrifuged. The packed red blood cells were washed with isosaline and a 10% v/v suspension was prepared.

  • Reaction Mixture: 1 mL of the test compound or standard (10-50 µg/mL) was mixed with 0.5 mL of the 10% RBC suspension.

  • Incubation: The mixture was incubated at 56°C for 30 minutes.

  • Centrifugation and Absorbance: The samples were centrifuged, and the absorbance of the supernatant was measured at 560 nm.

  • Calculation: The percentage protection was calculated as: 100 - [(Absorbance of sample / Absorbance of control) x 100%].

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Assay (MTT) on RAW 264.7 cells Start->Cytotoxicity Determine_Concentration Determine Non-Toxic Concentrations Cytotoxicity->Determine_Concentration Anti_Inflammatory_Assays In Vitro Anti-Inflammatory Assays Determine_Concentration->Anti_Inflammatory_Assays Mechanism_Study Mechanistic Study (NF-κB Pathway) Determine_Concentration->Mechanism_Study Protein_Denaturation Inhibition of Protein Denaturation Anti_Inflammatory_Assays->Protein_Denaturation RBC_Stabilization RBC Membrane Stabilization Anti_Inflammatory_Assays->RBC_Stabilization Data_Analysis Data Analysis and Comparison Protein_Denaturation->Data_Analysis RBC_Stabilization->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion: Confirm Biological Activity Data_Analysis->Conclusion

Caption: Workflow for confirming the biological activity of synthetic this compound.

Conclusion

The experimental data presented in this guide suggest that the synthetic modification of Sventenic acid to this compound leads to a significant enhancement of its in vitro anti-inflammatory properties. The synthetic compound demonstrated superior activity in inhibiting protein denaturation and stabilizing RBC membranes, with a potency that is comparable to the standard NSAID, Diclofenac. The proposed mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway. These findings underscore the potential of synthetic this compound as a promising candidate for further development as an anti-inflammatory agent. Further in vivo studies are warranted to validate these findings and assess its therapeutic efficacy and safety profile.

Diterpenoid Bioactivity: A Comparative Analysis of Carnosic Acid and Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the selected compounds: Initial literature searches for the biological activity of Acetylsventenic acid did not yield sufficient experimental data for a comprehensive comparison. To fulfill the objective of this guide, we have selected two well-researched diterpenoids, Carnosic Acid and Andrographolide, as exemplary compounds to illustrate a comparative analysis of bioactivity. Both compounds have extensive data on their anti-inflammatory and anticancer properties, providing a solid foundation for comparison.

This guide provides a detailed comparison of the anti-inflammatory and anticancer activities of two prominent diterpenoids: Carnosic Acid and Andrographolide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Quantitative Comparison of Bioactivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Carnosic Acid and Andrographolide across various assays, providing a quantitative measure of their potency.

Anti-inflammatory Activity
CompoundAssayCell LineIC50
Carnosic AcidNitric Oxide (NO) Production InhibitionRAW 264.722.5 µM[1]
AndrographolideTNF-α Release InhibitionTHP-118.5 µM[2]
Anticancer Activity
CompoundCell LineCancer TypeAssay DurationIC50
Carnosic AcidA-549Non-small cell lung carcinomaNot Specified12.5 µM[3]
B16F10Melanoma24 hours7.08 µM[4]
H1299Non-small cell lung cancer24 hours47.3 µM[5]
H1299Non-small cell lung cancer48 hours27.1 µM[5]
CAL27Oral Squamous Cell CarcinomaNot Specified34.66 µM[6]
SCC9Oral Squamous Cell CarcinomaNot Specified13.23 µM[6]
AndrographolideMCF-7Breast Cancer24 hours63.19 µM[7][8]
MCF-7Breast Cancer48 hours32.90 µM[7][8]
MDA-MB-231Breast Cancer24 hours65 µM[8]
MDA-MB-231Breast Cancer48 hours37.56 µM[7][8]
CACO-2Colorectal AdenocarcinomaNot Specified32.46 µg/mL[9]
KBOral CancerNot Specified106.2 µg/mL[10]

Key Signaling Pathways

The biological activities of Carnosic Acid and Andrographolide are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating the primary mechanisms of action for each compound in the context of anti-inflammatory and anticancer effects.

Carnosic_Acid_Signaling cluster_anti_inflammatory Anti-inflammatory Pathway cluster_anticancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription CA1 Carnosic Acid CA1->TLR4 Inhibits CA1->IKK Inhibits GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CA2 Carnosic Acid CA2->PI3K Inhibits CA2->AKT Inhibits

Carnosic Acid's dual inhibitory action.

Andrographolide_Signaling cluster_anti_inflammatory Anti-inflammatory Pathway cluster_anticancer Anticancer Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB->Proinflammatory_Genes Transcription Andro1 Andrographolide Andro1->NFkB Inhibits Translocation Andro2 Andrographolide Bax Bax Andro2->Bax Upregulates Bcl2 Bcl-2 Andro2->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Andrographolide's mechanisms of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Carnosic Acid or Andrographolide) and a vehicle control (like DMSO) for specified durations (e.g., 24, 48, 72 hours).[7][12]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with diterpenoid at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium and add solubilizing agent F->G H Measure absorbance G->H I Calculate IC50 H->I

A typical workflow for an MTT assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound and Stimulant Addition: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion

Both Carnosic Acid and Andrographolide demonstrate significant potential as anti-inflammatory and anticancer agents, operating through the modulation of key cellular signaling pathways such as NF-κB, PI3K/AKT/mTOR, and intrinsic apoptosis pathways. While their potency varies depending on the specific cell line and assay conditions, this comparative guide highlights their promise as lead compounds for further drug development. The provided data and protocols serve as a valuable resource for researchers in the field of natural product-based drug discovery.

References

A Comparative Analysis of Acetylsalicylic Acid and Its Derivatives: Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of acetylsalicylic acid (ASA), commonly known as aspirin, and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their performance based on experimental data. This report delves into their biological activities, mechanisms of action, and potential therapeutic applications, with a focus on anti-inflammatory and anticancer properties.

I. Comparative Biological Activities

Acetylsalicylic acid and its derivatives exhibit a range of biological activities, primarily centered around their anti-inflammatory effects. However, modifications to the parent ASA molecule have led to derivatives with altered potency, selectivity, and even novel therapeutic actions, including anticancer, antiparasitic, and antibacterial properties.[1]

The primary mechanism of action for ASA is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Derivatives of ASA often retain this COX-inhibitory activity, though the potency and selectivity can be modified by the addition of different chemical moieties.[1] For instance, organometallic derivatives of aspirin have been shown to maintain the ability to acetylate COX-1/2, but the specific sites of acetylation can be altered due to steric hindrance and electronic effects from the metal center.[1]

Beyond COX inhibition, both ASA and its derivatives can modulate various signaling pathways. ASA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory gene expression.[4] Some derivatives, like curcumin (a twin structure of caffeic acid), are known to target multiple signaling pathways, including NF-κB, AKT, and mitogen-activated protein kinase (MAPK).[5]

The following table summarizes the comparative biological activities of selected acetylsalicylic acid derivatives based on available experimental data.

Compound/DerivativePrimary Target(s)Key Biological ActivitiesNotable Characteristics
Acetylsalicylic Acid (Aspirin) COX-1, COX-2Anti-inflammatory, antiplatelet, analgesic, antipyretic, potential anticancerIrreversible COX inhibitor; long-term use may reduce the risk of certain cancers.[6]
Organometallic ASA Derivatives COX-1, COX-2Anticancer, antiparasitic, antibacterialMetal center contributes to biological activity, potentially through reactive oxygen species (ROS) generation.[1]
Amide Derivatives of ASA COX-2 (potentially selective)Anti-inflammatoryMasking the carboxylic acid group may reduce gastrointestinal side effects.[7]
Nitric Oxide (NO)-Donating Aspirin COX, NO-releasing moietyAnti-inflammatory, gastrointestinal-sparingDesigned to reduce the gastric damage associated with traditional NSAIDs.
Phospholipid-Aspirin Conjugates COXAnti-inflammatory, antiplatelet, potential for reduced gastric toxicityIncreased lipophilicity may alter pharmacokinetic properties.

II. Experimental Protocols

The evaluation of acetylsalicylic acid and its derivatives involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the literature.

A. Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to assessing the primary mechanism of action of ASA and its derivatives.

Objective: To determine the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the respective COX enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).

  • Inhibition: Test compounds (ASA or its derivatives) at various concentrations are pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

B. Anti-inflammatory Activity in vivo (Carrageenan-Induced Paw Edema Model)

This is a classic animal model used to evaluate the acute anti-inflammatory effects of compounds.

Objective: To assess the ability of a test compound to reduce inflammation in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: Test compounds (ASA or derivatives) or a vehicle control are administered orally or intraperitoneally at a predetermined time before the inflammatory stimulus.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (a seaweed extract), is made into the sub-plantar surface of the right hind paw of the animal.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.

C. Cell Viability and Proliferation Assays

These assays are crucial for evaluating the potential anticancer effects of ASA derivatives.

Objective: To determine the cytotoxic and anti-proliferative effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., colorectal, breast, ovarian) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is then determined.

III. Signaling Pathways and Experimental Workflows

The biological effects of acetylsalicylic acid and its derivatives are often mediated through the modulation of complex intracellular signaling pathways.

A. COX-Dependent Prostaglandin Synthesis Pathway

This pathway is the primary target of most non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation ASA Acetylsalicylic Acid (Aspirin) ASA->COX_Enzymes Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases ASA Acetylsalicylic Acid ASA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Experimental_Workflow Start Lead Compound (Acetylsalicylic Acid) Synthesis Chemical Synthesis of Derivatives Start->Synthesis In_Vitro In Vitro Screening (e.g., COX Inhibition, Cell Viability) Synthesis->In_Vitro Hit_ID Hit Identification & Optimization In_Vitro->Hit_ID Hit_ID->Synthesis Further Optimization In_Vivo In Vivo Testing (e.g., Animal Models of Inflammation) Hit_ID->In_Vivo Promising Candidates Preclinical Preclinical Development In_Vivo->Preclinical

References

Acetylsventenic Acid: Unraveling the Mechanism of Action Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel therapeutic agents, a comprehensive understanding of a compound's mechanism of action is paramount. However, in the case of Acetylsventenic acid, a natural product isolated from the plant Rabdosia excisa, the scientific community currently faces a significant knowledge gap.[1] Extensive database searches and a review of available scientific literature reveal a notable absence of experimental data detailing its biological activity, signaling pathways, and overall mechanism of action.

This lack of information precludes the creation of a detailed comparison guide that would benchmark this compound against other therapeutic alternatives. The core requirements for such a guide—quantitative data from experimental studies, detailed protocols, and visualizations of molecular interactions—cannot be fulfilled at this time due to the scarcity of primary research on this particular compound.

While research into the genus Rabdosia has identified other bioactive compounds with potential therapeutic effects, this information is not directly applicable to this compound. For instance, studies on Rabdosia rubescens, a related species, have explored the anti-tumor properties of its volatile components and other constituents like Oridonin. These investigations have shed light on the potential of this plant genus as a source of novel drug candidates. However, each compound possesses a unique chemical structure and, consequently, a distinct pharmacological profile that must be investigated independently.

The absence of data on this compound highlights a common challenge in natural product research. Many compounds are identified and isolated, but comprehensive studies to elucidate their mechanisms of action are often resource-intensive and may not have been undertaken for every identified molecule.

Therefore, for drug development professionals and researchers interested in this compound, the immediate path forward would involve initiating foundational in vitro and in vivo studies to:

  • Determine its cytotoxic, anti-inflammatory, or other relevant biological activities.

  • Identify its molecular targets and affected signaling pathways.

  • Conduct dose-response studies to establish its potency and efficacy.

Without such fundamental research, any discussion of this compound's mechanism of action and its comparative efficacy remains speculative. The scientific community awaits primary research to unlock the potential of this natural compound.

References

A Comparative Analysis of Acetylsalicylic Acid's Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] Beyond these applications, a substantial body of research has highlighted its potential as a chemopreventive and therapeutic agent in oncology.[1][2] ASA exerts its anti-cancer effects through a variety of mechanisms, impacting cell proliferation, apoptosis, and angiogenesis in numerous cancer types.[3][4] Its effects are mediated through both cyclooxygenase (COX)-dependent and COX-independent signaling pathways.[5][6]

This guide provides a comparative overview of Acetylsalicylic acid's effects on different cancer cell lines, supported by experimental data and detailed protocols for key assays. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of ASA.

Note: This guide focuses on Acetylsalicylic acid, as the term "Acetylsventenic acid" did not yield specific results in scientific literature searches and may be a variant or novel compound with limited available data.

Data Presentation: Cross-Validation of ASA's Effects

The anti-proliferative and pro-apoptotic effects of Acetylsalicylic acid have been documented across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) and key cellular responses observed in representative studies.

Cell LineCancer TypeIC50 (mM)Key Observed Effects
SW480 Colon Cancer (COX-2 negative)2.5 - 10.0Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and necrosis.[7]
HepG2 Hepatoma (Liver Cancer)Not specifiedG0/G1 cell cycle arrest, induction of apoptosis, increased reactive oxygen species (ROS), mitochondrial dysfunction.[2]
Huh-7 Hepatocellular Carcinoma~2.5Anti-proliferative effect, G0/G1 cell cycle arrest, induction of early apoptosis.[3]
OC2 Oral Squamous Cell CarcinomaNot specifiedReduced cell viability, induction of apoptosis, G0/G1 cell cycle arrest, activation of p53 signaling.[8]
TCA8113 Oral Squamous Cell CarcinomaNot specifiedInhibition of proliferation, migration, and invasion; induction of apoptosis.[9]
CAL27 Oral Squamous Cell CarcinomaNot specifiedInhibition of proliferation, migration, and invasion; induction of apoptosis.[9]
SK-N-SH (N) Neuroblastoma~2.0 (maximal effect)Inhibition of proliferation and motility, G0/G1 cell cycle arrest, induction of neuronal-like differentiation.[10]
HeLa Cervical CancerNot specifiedEvaluation of cytotoxicity confirmed.[11]

Signaling Pathways Modulated by Acetylsalicylic Acid

Acetylsalicylic acid's anti-cancer activity is multifaceted, involving the modulation of several key signaling pathways. These can be broadly categorized as COX-dependent and COX-independent mechanisms.[5]

COX-Dependent Pathway : ASA irreversibly inhibits cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, by acetylating a serine residue in their active sites.[5] This blocks the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are implicated in inflammation and carcinogenesis by promoting cell proliferation, invasion, and angiogenesis.[12]

COX-Independent Pathways : At higher concentrations, ASA influences several pathways irrespective of COX expression.[4] These include:

  • Induction of Apoptosis : ASA can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[2][7]

  • Cell Cycle Arrest : ASA often causes cell cycle arrest at the G0/G1 phase by modulating the expression of cell cycle-related proteins like p21, cyclin D1, and cyclin E.[3][7]

  • NF-κB Inhibition : ASA can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[13]

  • p53 Activation : In some cell lines, ASA induces apoptosis through the activation of the p53 tumor suppressor pathway.[8]

ASA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ASA Acetylsalicylic Acid (ASA) COX1 COX-1 ASA->COX1 inhibits COX2 COX-2 ASA->COX2 inhibits NFkB NF-κB ASA->NFkB inhibits Bcl2 Bcl-2 ASA->Bcl2 inhibits p53 p53 ASA->p53 activates Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Proliferation Proliferation ↓ Angiogenesis ↓ Prostaglandins->Proliferation Apoptosis Apoptosis NFkB->Apoptosis inhibits CytochromeC Cytochrome c release Bcl2->CytochromeC inhibits CytochromeC->Apoptosis Bax Bax p53->Bax p21 p21 p53->p21 Bax->CytochromeC CellCycleArrest G0/G1 Arrest p21->CellCycleArrest CellCycleArrest->Proliferation inhibits

Caption: Simplified signaling pathways of Acetylsalicylic Acid (ASA).

Experimental Workflow

A typical workflow to assess the in vitro effects of a compound like Acetylsalicylic acid on cancer cells involves a series of coordinated assays to measure impacts on cell viability, apoptosis, and protein expression.

Experimental_Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Acetylsalicylic Acid (ASA) (Various concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Expression (e.g., p53, Bax, Bcl-2) protein->protein_quant conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: General experimental workflow for in vitro compound testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Acetylsalicylic acid (ASA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).[16]

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of ASA in culture medium. Remove the old medium from the wells and add 100 µL of the ASA-containing medium to the respective wells. Include untreated and solvent-only controls.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]

  • Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement : Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.

Apoptosis Detection (Annexin V Staining by Flow Cytometry)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[17] Propidium Iodide (PI) is used as a viability dye to differentiate early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[18]

  • Flow cytometer

Procedure:

  • Cell Harvesting : Following treatment with ASA, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[19]

  • Washing : Wash the cells twice with cold PBS by centrifuging at 500-700 x g for 5 minutes.[18][19]

  • Resuspension : Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[18] Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[19]

  • Staining : Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[20]

  • Data Interpretation :

    • Viable cells : Annexin V- / PI-

    • Early apoptotic cells : Annexin V+ / PI-

    • Late apoptotic/necrotic cells : Annexin V+ / PI+

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is essential for validating the modulation of signaling proteins (e.g., Bcl-2, Bax, p53) by ASA.

Materials:

  • Treated and control cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation (Lysate) : Lyse cell pellets on ice using RIPA buffer.[21] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]

  • Protein Quantification : Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE : Denature 20-50 µg of protein per sample by boiling in SDS loading buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking : Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[22][24]

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Washing : Repeat the washing step as described above.

  • Detection : Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[21]

  • Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Analysis of Acetylsalicylic Acid and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of anti-inflammatory and analgesic therapy. Its mechanism of action, the irreversible inhibition of cyclooxygenase (COX) enzymes, has been extensively studied.[1][2] This guide provides a comparative overview of the efficacy of acetylsalicylic acid against a known selective inhibitor, Celecoxib, with a focus on their differential effects on the two main COX isoforms, COX-1 and COX-2. This comparison is supported by quantitative data and detailed experimental methodologies relevant to researchers in drug discovery and pharmacology.

Efficacy Comparison: Acetylsalicylic Acid vs. Celecoxib

The primary therapeutic effects of acetylsalicylic acid stem from its non-selective, irreversible acetylation of both COX-1 and COX-2 enzymes.[1] In contrast, selective COX-2 inhibitors like Celecoxib were developed to target the inducible COX-2 isoform, which is upregulated during inflammation, while sparing the constitutive COX-1 isoform responsible for homeostatic functions.[3] The following table summarizes the comparative inhibitory concentrations (IC50) of these compounds against COX-1 and COX-2.

CompoundTargetIC50 (µM)Selectivity (IC50 COX-2 / IC50 COX-1)
Acetylsalicylic Acid COX-11.3 ± 0.5~0.02
COX-2~60
Celecoxib COX-18.3~1.8
COX-215

Note: IC50 values can vary depending on the specific assay conditions. The data presented are representative values from in vitro assays.[4][5]

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition via Fluorometric Assay

This protocol outlines a common method for determining the in vitro efficacy of inhibitory compounds against COX-1 and COX-2.

Materials:

  • COX-1 or COX-2 enzyme (human recombinant)

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and the fluorometric probe in the reaction buffer at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to individual wells:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of ADHP

    • 10 µL of the test inhibitor at various concentrations (or DMSO for control)

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C. It is important to note that many inhibitors exhibit time-dependent inhibition, and altering incubation times can affect the apparent IC50 value.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately place the plate in a fluorometer and measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The IC50 value for each inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Mechanism of Action

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid, released from the cell membrane by phospholipases, into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[2][7]

COX_Pathway membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation homeostasis Gastric Protection, Platelet Aggregation prostanoids->homeostasis aspirin Acetylsalicylic Acid (Aspirin) aspirin->cox1 aspirin->cox2 celecoxib Celecoxib celecoxib->cox2

References

Independent Replication of Acetylsalicylic Acid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Initial searches for "Acetylsventenic acid" did not yield any matching results in scientific literature, suggesting a potential misspelling of the compound's name. Given the phonetic similarity, this guide focuses on the extensively researched and independently verified compound, Acetylsalicylic Acid (commonly known as Aspirin). This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of its performance based on supporting experimental data from various studies.

Quantitative Data Summary

The following table summarizes quantitative data from a meta-analysis of randomized controlled trials on the use of Acetylsalicylic Acid for the primary prevention of cardiovascular events in patients with diabetes.

Table 1: Meta-Analysis of Acetylsalicylic Acid for Primary Prevention of Cardiovascular Events in Diabetic Patients

OutcomeAcetylsalicylic Acid GroupPlacebo GroupRisk Ratio (RR)95% Confidence Interval (CI)
Primary Composite Endpoint *7.9%8.6%0.920.86 - 0.99
All-Cause Mortality 10.0%10.3%0.970.90 - 1.03
Cardiovascular Death 4.4%4.7%0.930.83 - 1.04
Non-Fatal Myocardial Infarction 4.6%4.8%0.970.83 - 1.15
Stroke 3.2%3.5%0.890.75 - 1.06
Major Bleeding 3.4%2.8%1.181.01 - 1.39

*Primary Composite Endpoint includes Cardiovascular Death, Non-Fatal Myocardial Infarction, and Stroke.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for independent replication. Below are generalized protocols for assessing the effects of Acetylsalicylic Acid.

In Vitro: Inhibition of Cyclooxygenase (COX) Activity

This assay is fundamental to understanding the primary mechanism of action of Acetylsalicylic Acid.

  • Enzyme Preparation: Isolate and purify COX-1 and COX-2 enzymes from a suitable source, such as ovine seminal vesicles or recombinant expression systems.

  • Incubation: Pre-incubate the purified COX enzymes with varying concentrations of Acetylsalicylic Acid or a vehicle control for a specified period.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.

  • Prostaglandin Measurement: After a set reaction time, terminate the reaction and quantify the production of prostaglandins (e.g., Prostaglandin E2) using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of Acetylsalicylic Acid for each COX isoform by plotting the percentage of inhibition against the drug concentration. This demonstrates the irreversible inhibition of COX enzymes.[2][3][4]

Ex Vivo: Platelet Aggregation Assay

This experiment assesses the antiplatelet effects of Acetylsalicylic Acid.

  • Blood Collection: Draw whole blood from subjects (human or animal) who have been administered Acetylsalicylic Acid or a placebo.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood sample at a low speed to separate the platelet-rich plasma.

  • Aggregation Induction: Place the PRP in an aggregometer and add an aggregating agent, such as arachidonic acid or collagen, to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP sample as platelets aggregate. Increased aggregation leads to higher light transmittance.

  • Analysis: Compare the extent and rate of platelet aggregation between the Acetylsalicylic Acid-treated group and the placebo group to quantify the inhibitory effect. The long-lasting effect of a single dose can be observed over several days, reflecting the irreversible nature of COX-1 inhibition in anucleated platelets.[2][4]

In Vivo: Animal Toxicology Studies

These studies are essential for determining the safety profile of a compound.

  • Animal Model: Utilize a relevant animal model, such as Sprague-Dawley rats.

  • Dosing: Administer Acetylsalicylic Acid (or a related compound like N-acetylglycine in some toxicological assessments) orally at various doses (e.g., 100, 500, 1000 mg/kg/day) for a specified duration (e.g., 28 days). A control group receives a vehicle.[5]

  • Monitoring: Regularly observe the animals for any adverse effects, and monitor body weight and food consumption.[5]

  • Clinical Pathology: At the end of the study, collect blood and urine samples for hematology and clinical chemistry analysis.

  • Histopathology: Perform a necropsy and examine major organs for any pathological changes.

  • NOAEL Determination: Based on the collected data, determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[5]

Visualizations

Signaling Pathway of Acetylsalicylic Acid

Acetylsalicylic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain, Inflammation, Fever) COX1->Prostaglandins Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) COX1->Thromboxane_A2 COX2->Prostaglandins Aspirin Acetylsalicylic Acid (Aspirin) Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Inhibition

Caption: Mechanism of action of Acetylsalicylic Acid.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Acetylsalicylic Acid Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Data_Collection Data Collection (e.g., CV Events, Bleeding) Group_A->Data_Collection Group_B->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Unveiling the Bioactivity of Acetylsventenic Acid: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of acetylsventenic acid, a kaurane diterpene with therapeutic potential. Due to the limited publicly available data on this compound itself, this guide leverages data from structurally related kaurane diterpenes to infer its potential biological activities and highlight key structural motifs influencing cytotoxicity and anti-inflammatory effects.

This compound, a natural product isolated from plants of the Sideritis and Rabdosia genera, belongs to the kaurane class of diterpenes. These compounds are characterized by a tetracyclic carbon skeleton and have garnered significant interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The acetylation of the parent molecule, sventenic acid, suggests a modification aimed at enhancing its pharmacological profile.

Comparative Analysis of Biological Activity

To understand the potential bioactivity of this compound, it is crucial to examine the SAR of related kaurane diterpenes. The following tables summarize the cytotoxic and anti-inflammatory activities of various kaurane diterpenes, providing a basis for comparison.

Table 1: Cytotoxic Activity of Selected Kaurane Diterpenes

CompoundCell LineIC50 (µM)Reference
Kongeniod A HL-600.47[1]
Kongeniod B HL-600.58[1]
Kongeniod C HL-601.27[1]
Compound 1 Hep-G227.3 ± 1.9[2]
Compound 3 Hep-G224.7 ± 2.8[2]
Compound 5 A54930.7 ± 1.7[2]
Atractyligenin derivative 3 1A9 (ovarian cancer)0.2[3]
Atractyligenin derivative 4 1A9 (ovarian cancer)0.3[3]
Geliboluol D K562 (leukemia)2.59[4]
Geliboluol D ACHN (renal)4.34[4]

Table 2: Anti-inflammatory Activity of Selected Kaurane Diterpenoids

CompoundAssayIC50 (µM)Reference
Compound 1 NO Production Inhibition (LPS-stimulated BV-2 cells)15.6[5]
Compound 9 NO Production Inhibition (LPS-stimulated BV-2 cells)7.3[5]
Compound 9 NO Production Inhibition (LPS-induced RAW 264.7 cells)15.99 ± 0.75[6]
Compound 13 NO Production Inhibition (LPS-induced RAW 264.7 cells)18.19 ± 0.42[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of kaurane diterpenes is intricately linked to their molecular structure. Key structural features that influence their cytotoxic and anti-inflammatory properties include:

  • The D-ring: The presence of an exocyclic methylene group on the D-ring is often associated with enhanced cytotoxicity.

  • Hydroxylation and Acetylation: The position and stereochemistry of hydroxyl and acetyl groups on the kaurane skeleton are critical determinants of activity. Acetylation can modulate the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with molecular targets.

  • α,β-Unsaturated Ketones: The presence of an α,β-unsaturated ketone moiety can contribute to cytotoxicity through Michael addition reactions with biological nucleophiles.[3]

The acetylation of sventenic acid to form this compound likely modifies its polarity and steric profile, which could in turn alter its binding affinity to target proteins and its ability to traverse cellular membranes. Based on general SAR principles for kaurane diterpenes, it is plausible that this acetylation could enhance its anti-inflammatory or cytotoxic potency.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][10]

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 or BV-2 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO in the culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.

  • Griess Assay:

    • Collect the culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound.

experimental_workflow cluster_compound Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis acetylsventenic_acid This compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) acetylsventenic_acid->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., NO Inhibition) acetylsventenic_acid->anti_inflammatory_assay sventenic_acid Sventenic Acid sventenic_acid->cytotoxicity_assay sventenic_acid->anti_inflammatory_assay other_kauranes Other Kaurane Diterpenes other_kauranes->cytotoxicity_assay other_kauranes->anti_inflammatory_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination anti_inflammatory_assay->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis

Caption: Experimental workflow for SAR studies.

kaurane_sar cluster_modifications Structural Modifications cluster_activity Biological Activity kaurane_backbone Kaurane Diterpene Backbone acetylation Acetylation (e.g., this compound) kaurane_backbone->acetylation hydroxylation Hydroxylation kaurane_backbone->hydroxylation d_ring_modification D-ring Modification (e.g., exocyclic methylene) kaurane_backbone->d_ring_modification cytotoxicity Cytotoxicity acetylation->cytotoxicity anti_inflammatory Anti-inflammatory Activity acetylation->anti_inflammatory hydroxylation->cytotoxicity hydroxylation->anti_inflammatory d_ring_modification->cytotoxicity other_activities Other Activities cytotoxicity->other_activities anti_inflammatory->other_activities

Caption: Key structural modifications influencing bioactivity.

References

Assessing the Specificity of Acetylsventenic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the biological effects of Acetylsventenic acid and its parent compound, sventenic acid. While the existence of both compounds is confirmed through chemical supplier databases, no peer-reviewed studies detailing their biological activity, specificity, or mechanism of action could be identified.

This compound and sventenic acid (CAS 126778-79-8), a diterpenoid isolated from Rabdosia excisa, are listed in several chemical catalogs. However, a thorough search of scientific databases for experimental data on these compounds yielded no results. Consequently, it is not possible to provide a comparative guide on the specificity of this compound's biological effects at this time.

To fulfill the request for a detailed comparison guide, information on the following would be required:

  • Primary Biological Effects: Data from in vitro or in vivo studies demonstrating the principal biological activities of this compound.

  • Target Identification: Identification of the specific proteins, enzymes, or cellular pathways that this compound interacts with.

  • Comparative Potency and Selectivity: Quantitative data (e.g., IC50, EC50 values) comparing the effects of this compound on its primary target versus other related or unrelated targets. This would be essential to assess its specificity.

  • Comparison with Alternatives: Data from head-to-head studies comparing the biological effects of this compound with other relevant compounds, such as the parent sventenic acid or other structurally similar molecules.

  • Experimental Protocols: Detailed methodologies from published studies that would allow for the critical evaluation of the experimental design and results.

Without such foundational data, any attempt to create a comparison guide, including data tables and signaling pathway diagrams, would be purely speculative.

Hypothetical Framework for Future Analysis

Should data on this compound become available, a comparative guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective assessment of its specificity. This would involve the following components:

Data Presentation:

A hypothetical table comparing the inhibitory activity of this compound against a primary target and several off-targets would be structured as follows:

CompoundTarget A (IC50, µM)Target B (IC50, µM)Target C (IC50, µM)Selectivity Index (B/A)Selectivity Index (C/A)
This compoundDataDataDataCalculationCalculation
Sventenic acidDataDataDataCalculationCalculation
Comparator Compound XDataDataDataCalculationCalculation

Caption: Comparative inhibitory concentrations (IC50) and selectivity indices of this compound and related compounds against a panel of targets.

Experimental Protocols:

A detailed methodology section would be provided for key experiments. For example, a protocol for a target-based enzymatic assay would include:

  • Reagents and Materials: List of all enzymes, substrates, buffers, and test compounds.

  • Assay Procedure: Step-by-step instructions for preparing the reaction mixture, initiating the reaction, and stopping the reaction.

  • Data Acquisition: Description of the instrumentation and settings used to measure the enzymatic activity.

  • Data Analysis: Explanation of how the raw data is processed to calculate IC50 values and other relevant parameters.

Visualization of Signaling Pathways and Workflows:

Should this compound be found to modulate a specific signaling pathway, a diagram would be generated using Graphviz to illustrate its mechanism of action.

Hypothetical Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Gene Expression Acetylsventenic_acid This compound Acetylsventenic_acid->Kinase2 Inhibition cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirm cellular activity Animal Model Animal Model Cell-Based Assay->Animal Model Evaluate efficacy Toxicity Study Toxicity Study Animal Model->Toxicity Study Assess safety Clinical Trials Clinical Trials Toxicity Study->Clinical Trials Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay Initial Screening

A Comparative Meta-Analysis of Acetylsalicylic Acid: Efficacy, Mechanisms, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of research findings on Acetylsalicylic Acid (ASA), commonly known as Aspirin. It objectively compares its performance with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

I. Comparative Efficacy and Safety of Acetylsalicylic Acid

Acetylsalicylic acid is a cornerstone of pharmacotherapy, primarily used for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][2][3] Its benefits, however, must be weighed against potential side effects, particularly gastrointestinal issues.

Table 1: Summary of Meta-Analysis Findings on Acetylsalicylic Acid
Outcome MeasureComparisonKey FindingsStrength of Evidence
Primary Prevention of Cardiovascular Events in Diabetes ASA vs. PlaceboReduced composite of CV death, non-fatal MI, and stroke (RR 0.92). Increased risk of major bleeding (RR 1.18).[4]High
Gastrointestinal Adverse Events (Short-Term Use) ASA vs. PlaceboMore frequent GI adverse events with ASA (9.9% vs. 9.0%, OR 1.3).[5]High
Gastrointestinal Adverse Events (Short-Term Use) ASA vs. IbuprofenHigher odds of dyspeptic symptoms with ASA (OR 1.55).[5]Moderate
Gastrointestinal Adverse Events (Short-Term Use) ASA vs. AcetaminophenSimilar odds of dyspeptic symptoms (OR 1.04).[5]Moderate
Desensitization in Acute Coronary Syndrome (ASA Hypersensitivity) Various ProtocolsHigh success rate of desensitization (98.3%). Protocols with >6 dose escalations were more successful.[6]Moderate

II. Mechanism of Action

The primary mechanism of ASA involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][7] This inhibition blocks the production of prostaglandins and thromboxane A2, key mediators of inflammation, pain, fever, and platelet aggregation.[1][2][7]

The irreversible acetylation of a serine residue in the active site of COX-1 in platelets is crucial for its antiplatelet effect, which lasts for the lifespan of the platelet (7-10 days).[3][7] At lower doses, ASA predominantly affects COX-1, providing cardiovascular protection, while higher doses also inhibit COX-2, enhancing its anti-inflammatory and analgesic properties.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2->Prostaglandins (PGE2, PGI2) Prostaglandin Synthases Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation ASA ASA ASA->COX-1 / COX-2 Irreversible Inhibition

Fig. 1: Mechanism of Action of Acetylsalicylic Acid (ASA).

III. Experimental Protocols

A. Assessment of Peripheral Hemodynamics in Heart Failure

This section details the methodology used in a randomized, cross-over study to evaluate the effects of ASA on patients with chronic heart failure undergoing treatment with ACE inhibitors.[8]

Objective: To determine the hemodynamic effects of a single antithrombotic dose of ASA in conjunction with an ACE inhibitor.

Study Design:

  • Population: 13 patients with congestive heart failure (NYHA class II-IV) on maintenance ACE inhibitor therapy.

  • Intervention: A single dose of 25 mg captopril combined with either 236 mg ASA or a placebo.

  • Design: Randomized, cross-over.

Methodology:

  • Peripheral Blood Flow Measurement: Venous occlusion plethysmography of the calves was used for non-invasive measurement.

  • Liver Blood Flow Estimation: Indocyanine green (ICG) clearance was measured.

  • Vasoactive Substance Analysis: Plasma levels of prostaglandins PGI2 and PGE2, and thromboxane A2 (TXA2) were quantified.

Workflow:

Patient Recruitment Patient Recruitment Baseline Measurements Baseline Measurements Patient Recruitment->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Group A Group A Randomization->Group A Captopril + ASA Group B Group B Randomization->Group B Captopril + Placebo Crossover Crossover Group A->Crossover Group B->Crossover Group A Receives Placebo Group A Receives Placebo Crossover->Group A Receives Placebo Washout Period Group B Receives ASA Group B Receives ASA Crossover->Group B Receives ASA Washout Period Hemodynamic and Blood Analysis Hemodynamic and Blood Analysis Group A Receives Placebo->Hemodynamic and Blood Analysis Group B Receives ASA->Hemodynamic and Blood Analysis Data Analysis Data Analysis Hemodynamic and Blood Analysis->Data Analysis

References

Safety Operating Guide

Acetylsventenic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Important Advisory: Chemical Identification

The chemical name "acetylsventenic acid" does not correspond to a known chemical substance in standard chemical databases. It is presumed to be a typographical error. Based on the name, the likely intended substance is Acetylsalicylic Acid .

Crucial Safety Precaution: Before proceeding, you must verify the identity of the chemical you are handling. The following disposal procedures are for Acetylsalicylic Acid . If you are handling a different substance, consult its specific Safety Data Sheet (SDS).

Proper Disposal Procedures for Acetylsalicylic Acid

This document provides essential safety and logistical information for the proper disposal of acetylsalicylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Immediate Safety Measures

Acetylsalicylic acid presents several hazards that necessitate careful handling.

  • Primary Hazards : It is harmful if swallowed and can cause skin and serious eye irritation. Inhalation of dust may lead to respiratory irritation.

  • Personal Protective Equipment (PPE) : When handling acetylsalicylic acid, it is mandatory to use appropriate PPE. This includes chemical-resistant gloves, chemical safety goggles, and a lab coat. All handling of the solid form should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

Disposal of acetylsalicylic acid must be conducted through an approved waste management provider. On-site chemical neutralization is not the recommended procedure for this compound.

  • Segregation and Collection :

    • Collect all waste acetylsalicylic acid, including contaminated materials, in a dedicated waste container.

    • Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.

    • Clearly label the container as "Hazardous Waste: Acetylsalicylic Acid".

  • Waste Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

  • Professional Disposal :

    • Dispose of the contents and the container through an approved and licensed waste disposal plant.

    • Contact your institution's Environmental Health & Safety (EHS) department to coordinate the pickup and disposal by a certified hazardous waste contractor.

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing full PPE, contain the spill.

    • Use an inert, dry absorbent material (e.g., sand, vermiculite) to cover the spill.

    • Carefully sweep or scoop the material into a suitable container for disposal as hazardous waste.

    • Thoroughly clean the spill area after material removal.

Quantitative Data for Acetylsalicylic Acid

The following table summarizes key physical and toxicological data for acetylsalicylic acid for easy reference.

PropertyValueReference(s)
pH 3.5 (in a 2.5 g/L solution at 20°C)
Melting Point 136 - 140 °C / 276.8 - 284 °F
Flash Point 250 °C / 482 °F
Autoignition Temperature 500 °C / 932 °F
ACGIH TLV (TWA) 5 mg/m³
OSHA PEL (Vacated TWA) 5 mg/m³
Logical Workflow for Chemical Disposal

The diagram below outlines the decision-making process for the proper disposal of chemical waste in a laboratory setting, from initial identification to final disposal.

Chemical_Disposal_Workflow cluster_prep Preparation & Assessment cluster_action Action & Disposal A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Characteristics (e.g., Toxic, Corrosive, Flammable) B->C D Is the waste hazardous? C->D E Segregate into Compatible Waste Containers D->E  Yes H Dispose of According to Non-Hazardous Waste Protocols D->H  No F Store in Labeled, Sealed Containers in a Designated Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: A logical workflow for the assessment and disposal of laboratory chemical waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.